molecular formula C11H15NO3 B585470 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate CAS No. 164653-60-5

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

Cat. No.: B585470
CAS No.: 164653-60-5
M. Wt: 209.245
InChI Key: LQRPTVFLMBNENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRPTVFLMBNENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655181
Record name Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164653-60-5
Record name Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Privileged Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 1,2,3,4-Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This bicyclic heterocyclic amine is found in numerous natural products, particularly isoquinoline alkaloids, and forms the foundational structure for a multitude of synthetic compounds with significant pharmacological activities.[1][3] Its prevalence in nature and its synthetic tractability have made the THIQ nucleus a focal point for the development of novel therapeutics targeting a range of conditions, from neurodegenerative disorders to cancer.[2][3]

While specific derivatives, such as 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (CAS 164653-60-5), are synthesized for specific research purposes—often to enhance properties like membrane permeability or to serve as prodrugs—a comprehensive understanding of the core THIQ structure is paramount for any drug development professional. This guide provides an in-depth technical overview of the THIQ scaffold, focusing on its synthesis, chemical properties, and its multifaceted role in modern medicinal chemistry.

Physicochemical Properties of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

A solid grasp of the physicochemical properties of the parent THIQ structure is fundamental to predicting the behavior of its derivatives in biological systems.

PropertyValueSource
Molecular Formula C₉H₁₁N[4][5]
Molecular Weight 133.19 g/mol [4][5]
Boiling Point 232-233 °C[4][6]
Melting Point -30 °C[4][6]
Density 1.064 g/mL at 25 °C[4][6]
Appearance Clear yellow to brown liquid[6]
Solubility Soluble in water (20 g/L at 20°C)[6]
pKa Data available in IUPAC Digitized pKa Dataset[5]
LogP 1.332 (Crippen Calculated)[7]

These properties highlight the THIQ core as a relatively small, polar molecule with a basic nitrogen atom, making it amenable to forming salts and interacting with biological macromolecules.

Strategic Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is a well-trodden path in organic synthesis, with several named reactions providing reliable and versatile routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the aromatic and heterocyclic rings.

The Pictet-Spengler Condensation: A Cornerstone of THIQ Synthesis

First reported in 1911, the Pictet-Spengler condensation remains a widely used and powerful method for synthesizing THIQs.[3] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction

This protocol describes a rapid and efficient synthesis of a 1-substituted THIQ derivative.[3]

  • Reactant Preparation: In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 mmol) and benzaldehyde (1 mmol).

  • Solvent and Catalyst Addition: Add trifluoroacetic acid (TFA) as both the solvent and catalyst.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 15 minutes.

  • Work-up and Purification: Upon completion, quench the reaction and purify the crude product via column chromatography to yield the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Pictet_Spengler cluster_reactants Reactants cluster_process Reaction Conditions beta_phenylethylamine β-Phenylethylamine intermediate Schiff Base Intermediate beta_phenylethylamine->intermediate + aldehyde Aldehyde/Ketone aldehyde->intermediate acid_catalyst Acid Catalyst (e.g., TFA) acid_catalyst->intermediate product 1,2,3,4-Tetrahydroisoquinoline acid_catalyst->product microwave Microwave Irradiation (Optional) intermediate->product Intramolecular Cyclization

Caption: The Pictet-Spengler reaction workflow.

The Bischler-Napieralski Reaction: A Two-Step Approach

Another classical and versatile method is the Bischler-Napieralski reaction.[3] This two-step process begins with the acylation of a β-phenylethylamine to form an N-acyl derivative. Subsequent cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) yields a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[3][8]

Bischler_Napieralski beta_phenylethylamine β-Phenylethylamine amide N-Acyl-β-phenylethylamine beta_phenylethylamine->amide Acylation acyl_chloride Acyl Chloride acyl_chloride->amide dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Cyclization (POCl₃) thiq_product 1,2,3,4-Tetrahydroisoquinoline dihydroisoquinoline->thiq_product Reduction (e.g., NaBH₄)

Caption: The Bischler-Napieralski synthesis pathway.

Pharmacological Significance and Applications in Drug Discovery

The THIQ scaffold's privileged nature stems from its structural resemblance to key neurotransmitters, allowing it to interact with a variety of receptors and enzymes.

Neurological Applications: Targeting Dopamine and Serotonin Systems

The structural similarity of the THIQ core to dopamine has made it a rich source of ligands for dopamine receptors.[9] Research has shown that various THIQ derivatives can act as both agonists and antagonists at different dopamine receptor subtypes.[9] For instance, some THIQ-based compounds have been investigated for their potential in treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[10][11] Studies have demonstrated that certain THIQs can modulate dopamine metabolism and exhibit neuroprotective effects.[11][12]

Furthermore, the THIQ framework has been successfully exploited to develop ligands for serotonin (5-HT) receptors, particularly the 5-HT₁A subtype.[13] These ligands have shown potential as anxiolytics and antidepressants. The versatility of the THIQ scaffold allows for fine-tuning of its structure to achieve desired selectivity and functional activity at these important neurological targets.[13]

Neurological_Targets cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System THIQ THIQ Scaffold D2_Receptors D₂ Receptors THIQ->D2_Receptors Binds as Agonist/Antagonist DAT Dopamine Transporter (DAT) THIQ->DAT Modulates 5HT1A_Receptors 5-HT₁ₐ Receptors THIQ->5HT1A_Receptors Binds as Agonist/Partial Agonist PD_Treatment Parkinson's Disease D2_Receptors->PD_Treatment DAT->PD_Treatment Anxiolytics Anxiolytics/ Antidepressants 5HT1A_Receptors->Anxiolytics

Sources

Technical Monograph: Structural Characterization and Synthesis of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,2,3,4-Tetrahydro-5-isoquinolinol acetate , a critical bicyclic scaffold in medicinal chemistry.[1] Structurally analogous to dopamine and serotonin, the 5-hydroxy-tetrahydroisoquinoline (5-OH-THIQ) moiety serves as a privileged pharmacophore in the development of adrenergic receptor ligands, enzyme inhibitors, and peptidomimetics.[1]

This document moves beyond standard data sheets to offer a self-validating workflow for researchers. It details the rationale behind salt selection, precise synthetic protocols, and the analytical signatures required to confirm structural integrity.

Part 1: Molecular Architecture & Physicochemical Properties[1]

The transition from a free base to an acetate salt is a strategic decision in drug development to modulate solubility, bioavailability, and stability.

Structural Specifications
PropertyData
IUPAC Name 1,2,3,4-Tetrahydroisoquinolin-5-ol acetate
Molecular Formula

Molecular Weight 209.24 g/mol (Base: 149.19 + Acid: 60.[1][2]05)
Core Scaffold Tetrahydroisoquinoline (THIQ)
Key Functionalities Phenolic hydroxyl (C5), Secondary amine (N2), Acetate counterion
Chirality Achiral (unless substituted at C1 or C3)
Structural Logic and Salt Bridge Dynamics

The molecule consists of a saturated piperidine ring fused to a phenolic benzene ring.[1]

  • Protonation Site: The secondary nitrogen (N2) has a calculated

    
     of approximately 9.5–10.0.[1]
    
  • Salt Bridge: Acetic acid (

    
     4.[1]76) protonates N2, forming a stable ammonium-carboxylate ion pair.[1]
    
  • Causality of Acetate Selection: Unlike hydrochloride salts, which can be hygroscopic and lead to hydrate formation in phenolic amines, acetate salts often yield crystalline solids with milder pH profiles (pH 5–6 in solution), reducing oxidative degradation of the phenol group.

Visualization of Connectivity

The following diagram illustrates the atomic connectivity and the numbering scheme essential for NMR interpretation.

Caption: Connectivity map showing the fused bicyclic system and the ionic interaction between the protonated N2 amine and the acetate anion.

Part 2: Synthetic Pathway & Protocol

The synthesis prioritizes regiochemical purity and the prevention of phenol oxidation.[1] The protocol below uses catalytic hydrogenation, the industry standard for reducing isoquinolines while preserving oxygen functionality.

Reaction Workflow

Synthesis_WorkflowStartStart: 5-Hydroxyisoquinoline(Commercial Precursor)Step1Step 1: HydrogenationReagents: H2 (50 psi), PtO2 or Rh/CSolvent: AcOH/MeOHStart->Step1Reduction of Pyridine RingStep2Step 2: Filtration & ConcentrationRemove catalyst (Celite)Evaporate SolventStep1->Step2Work-upStep3Step 3: Salt FormationRe-dissolve in EtOAc/EtOHAdd 1.05 eq. Glacial Acetic AcidStep2->Step3Salt FormationStep4Step 4: CrystallizationCool to 0-4°CFilter pptStep3->Step4PurificationEndFinal Product:This compoundStep4->EndIsolation

Caption: Step-by-step synthetic route from the aromatic precursor to the final acetate salt.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to exclude oxygen, which can cause the phenol to darken (quinone formation).

  • Hydrogenation (Reduction):

    • Charge a high-pressure hydrogenation vessel with 5-hydroxyisoquinoline (10.0 g, 68.9 mmol).

    • Add solvent: Methanol (100 mL) containing Glacial Acetic Acid (5 mL).[1] Scientific Note: Acidic media facilitates the reduction of the pyridine ring by protonating the nitrogen, making the ring more electrophilic.

    • Add catalyst: Platinum Oxide (

      
      )  (500 mg) or 5% Rh/C.[1]
      
    • Pressurize with Hydrogen (

      
      )  to 50 psi (3.4 bar) and stir at room temperature for 12–24 hours.
      
    • Self-Validation Check: Monitor by TLC or LC-MS. The starting material (aromatic) absorbs UV strongly at 254 nm; the product (non-aromatic N-ring) has distinct UV shifts.[1]

  • Isolation of Free Base (Optional Intermediate):

    • Filter catalyst through a Celite pad.[1]

    • Concentrate the filtrate.[1][3] To ensure stoichiometry control, it is often best to neutralize with

      
      , extract into DCM, dry, and isolate the free base first.
      
  • Acetate Salt Formation (The Critical Step):

    • Dissolve the oily free base residue (approx. 10 g) in minimal Ethyl Acetate (50 mL).[1]

    • Add Glacial Acetic Acid (1.05 equivalents) dropwise with stirring.

    • If precipitation is not immediate, add Diethyl Ether or n-Heptane as an anti-solvent until turbidity appears.[1]

    • Cool to 4°C overnight.[1] Filter the white/off-white crystals.[1]

Part 3: Analytical Characterization (Self-Validating Systems)[1]

To ensure the material is suitable for research, you must validate three parameters: Identity, Purity, and Salt Stoichiometry .

Nuclear Magnetic Resonance (NMR)

The NMR spectrum provides the definitive structural proof.[1]

NucleusShift (

ppm)
MultiplicityAssignmentStructural Logic
1H 1.91Singlet (3H)

Characteristic acetate peak.[1] Integral must match 1:1 with aromatic protons to confirm salt stoichiometry.[1]
1H 2.7 - 2.9Multiplet (2H)H-4Methylene adjacent to the aromatic ring.[1]
1H 3.2 - 3.4Multiplet (2H)H-3Methylene adjacent to Nitrogen.[1][4]
1H 4.0 - 4.2Singlet (2H)H-1Benzylic protons adjacent to Nitrogen.[1] Deshielded by N and Phenyl ring.[1]
1H 6.6 - 7.1Multiplet (3H)Ar-HAromatic protons (C6, C7, C8).[1][4] Pattern depends on substitution.

Validation Check: If the integral of the acetate singlet (1.91 ppm) is less than 3.0 relative to the single aromatic proton, you have a mixed salt/free-base system. Recrystallize.

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ):  Expect a peak at m/z 150.1 .[1]
    
    • Note: The acetate anion (m/z 59) will not appear in positive mode but may be seen in negative mode.[1]

  • Fragmentation: Loss of

    
     or 
    
    
    is common in high-energy collisions.[1]
HPLC Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 280 nm (Phenol absorption).[1]

Part 4: References & Authority[1][4]

  • General Synthesis of Tetrahydroisoquinolines:

    • Source: "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives." ResearchGate.[1]

    • Relevance: Provides the foundational Bischler-Napieralski and hydrogenation protocols adapted for this guide.

  • Pharmacological Relevance (THIQ Scaffold):

    • Source: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs." RSC Advances, 2021.[1][5]

    • Relevance: Validates the utility of the 5-OH-THIQ scaffold in drug discovery.

  • Salt Selection Principles:

    • Source: "Pharmaceutical Salts."[1] Journal of Pharmaceutical Sciences.

    • Relevance: Explains the selection of acetate for solubility and stability in secondary amines.

    • [1]

  • Chemical Properties Database:

    • Source: PubChem Compound Summary for 1,2,3,4-Tetrahydroisoquinolin-7-ol (Isomer reference for physical data extrapolation).

Disclaimer: This guide is for research purposes only. 1,2,3,4-Tetrahydro-5-isoquinolinol is a biologically active chemical.[1] All synthesis and handling must be performed in a fume hood with appropriate personal protective equipment (PPE).

Comparative Technical Guide: 1,2,3,4-Tetrahydro-5-isoquinolinol vs. 5-Acetoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,2,3,4-Tetrahydro-5-isoquinolinol (hereafter THIQ-5-OH ) and its esterified derivative, 5-Acetoxy-1,2,3,4-tetrahydroisoquinoline (hereafter 5-Acetoxy-THIQ ).

  • THIQ-5-OH represents the active pharmacophore, a rigid bicyclic amine structurally homologous to dopamine and serotonin. It serves as a potent scaffold for adrenergic and dopaminergic receptor modulation but suffers from poor blood-brain barrier (BBB) permeability and rapid Phase II metabolism due to its exposed phenolic hydroxyl group.

  • 5-Acetoxy-THIQ functions as a lipophilic prodrug. The esterification of the 5-hydroxyl group masks the polar functionality, significantly enhancing lipid solubility and membrane permeability. Upon systemic entry, it is designed to undergo enzymatic hydrolysis by plasma or cytosolic esterases to release the active THIQ-5-OH payload.

This guide details the synthetic pathways, physicochemical distinctions, and biological implications of transforming the parent scaffold into its prodrug form.

Chemical Architecture & Synthesis[1][2]

Structural Divergence

The core difference lies in the substituent at the C5 position.

  • THIQ-5-OH: Contains a phenolic -OH. This group acts as a hydrogen bond donor/acceptor, critical for receptor binding (e.g., Serine residues in GPCRs) but detrimental to passive diffusion across the BBB.

  • 5-Acetoxy-THIQ: Contains an acetate ester (-OCOCH3). This removes the hydrogen bond donor capability, increases lipophilicity, and protects the phenol from immediate glucuronidation.

Synthetic Pathways

The synthesis of 5-Acetoxy-THIQ requires careful chemoselectivity to avoid N-acetylation of the secondary amine. A robust "Protect-Activate-Deprotect" strategy is recommended over direct acetylation.

Pathway A: Synthesis of the Parent (THIQ-5-OH)

The parent compound is typically generated via the catalytic hydrogenation of isoquinolin-5-ol.

  • Reagents: PtO2 (Adams' catalyst) or Rh/C.

  • Conditions: H2 (50-60 psi), acidic methanol (to protonate the nitrogen and prevent poisoning of the catalyst).

Pathway B: Synthesis of the Prodrug (5-Acetoxy-THIQ)

Direct acetylation of THIQ-5-OH with acetic anhydride yields the N,O-diacetyl or N-acetyl product due to the higher nucleophilicity of the secondary amine.

  • Step 1 (N-Protection): React THIQ-5-OH with Boc-anhydride to form N-Boc-THIQ-5-OH.

  • Step 2 (O-Acetylation): React with acetyl chloride/pyridine to form N-Boc-5-acetoxy-THIQ.

  • Step 3 (Deprotection): Acidic cleavage (TFA/DCM or HCl/Dioxane) removes the Boc group, yielding the 5-Acetoxy-THIQ salt.

Visualization: Synthetic Workflow

Synthesis Start Isoquinolin-5-ol Parent THIQ-5-OH (Parent) Start->Parent H2, PtO2 Acidic MeOH Protected N-Boc-THIQ-5-OH Parent->Protected Boc2O, TEA Ester N-Boc-5-Acetoxy-THIQ Protected->Ester AcCl, Pyridine Prodrug 5-Acetoxy-THIQ (Prodrug) Ester->Prodrug TFA/DCM (Deprotection)

Figure 1: Chemoselective synthesis pathway ensuring O-acetylation without permanent N-modification.

Physicochemical Profiling

The following data highlights the shift in properties crucial for drug development. The acetylation significantly increases the Partition Coefficient (LogP), predicting better membrane permeability.

PropertyTHIQ-5-OH (Parent)5-Acetoxy-THIQ (Prodrug)Impact
Molecular Weight 149.19 g/mol 191.23 g/mol Slight increase; negligible effect on diffusion.
LogP (Predicted) ~1.2~2.5Major: >1 unit increase favors BBB penetration.
H-Bond Donors 2 (NH, OH)1 (NH)Reduced polarity facilitates lipid transport.
H-Bond Acceptors 23Ester oxygen adds an acceptor site.
pKa (Amine) ~9.5~9.3Minimal change; remains protonated at physiological pH.
Water Solubility HighModerateReduced solubility requires formulation adjustment (e.g., HCl salt).

Biological Interface: ADME & Mechanism

Blood-Brain Barrier (BBB) Permeability[3]
  • THIQ-5-OH: As a polar cation at physiological pH, it relies on carrier-mediated transport (e.g., OCT or PMAT transporters) to cross the BBB. Passive diffusion is poor.

  • 5-Acetoxy-THIQ: The "masking" of the hydroxyl group creates a lipophilic entry mechanism. It crosses the endothelial membrane via passive diffusion. Once inside the brain parenchyma, intracellular esterases (e.g., carboxyl esterase 1) hydrolyze the acetate, trapping the active polar parent molecule inside the CNS.

Metabolic Stability[4]
  • Phase II Vulnerability: The 5-OH position is a primary target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). The parent molecule is rapidly cleared in first-pass metabolism.

  • Prodrug Protection: The acetyl group sterically and chemically blocks these conjugation enzymes. However, the ester bond is labile to plasma esterases (butyrylcholinesterase), meaning the half-life of the prodrug in plasma must be balanced to ensure it reaches the target tissue before hydrolysis.

Visualization: Prodrug Activation Loop

ADME cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma (CNS) Prodrug_Plasma 5-Acetoxy-THIQ (Lipophilic) Esterase_Plasma Plasma Esterases (Hydrolysis Risk) Prodrug_Plasma->Esterase_Plasma Membrane Lipid Bilayer (Passive Diffusion) Prodrug_Plasma->Membrane High Permeability Active_Brain THIQ-5-OH (Active Scaffold) Esterase_Plasma->Active_Brain Premature Activation Prodrug_Brain 5-Acetoxy-THIQ Membrane->Prodrug_Brain Prodrug_Brain->Active_Brain Intracellular Hydrolysis Receptor Target Receptor (Dopamine/Adrenergic) Active_Brain->Receptor Binding

Figure 2: The "Trojan Horse" mechanism allowing CNS accumulation of the polar active compound.

Experimental Protocols

Protocol A: Synthesis of THIQ-5-OH (Hydrogenation)
  • Objective: Reduction of the heteroaromatic ring without removing the hydroxyl group.

  • Dissolve Isoquinolin-5-ol (1.0 eq) in Methanol (0.1 M concentration).

  • Add concentrated HCl (1.1 eq) to form the hydrochloride salt (prevents amine poisoning of catalyst).

  • Add Platinum Oxide (PtO2) catalyst (5 mol%).

  • Hydrogenate in a Parr shaker at 50 psi H2 for 6–12 hours at room temperature.

  • Filter through Celite to remove catalyst.

  • Concentrate in vacuo and recrystallize from Ethanol/Ether to obtain 1,2,3,4-Tetrahydro-5-isoquinolinol HCl .

Protocol B: Chemoselective Synthesis of 5-Acetoxy-THIQ
  • Objective: Selective O-acetylation.

  • N-Protection: Dissolve THIQ-5-OH (1.0 eq) in DCM/Water (1:1). Add NaHCO3 (2.5 eq) and Boc-anhydride (1.1 eq). Stir 4h. Extract DCM layer, dry, and concentrate.

  • O-Acetylation: Dissolve N-Boc-intermediate in dry DCM. Add Pyridine (3.0 eq) and Acetyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2h. Quench with water, extract, and purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the ester in 4M HCl in Dioxane . Stir for 1h at RT. Precipitate with diethyl ether. Filter to collect 5-Acetoxy-THIQ HCl .

Protocol C: Plasma Stability Assay (Esterase Activity)
  • Objective: Determine the half-life of the prodrug in biological media.

  • Prepare a 10 mM stock of 5-Acetoxy-THIQ in DMSO.

  • Incubate 1 µM compound in pooled Human Plasma (pre-warmed to 37°C).

  • At time points (0, 5, 15, 30, 60 min), remove aliquots (50 µL).

  • Quench immediately with cold Acetonitrile (150 µL) containing internal standard.

  • Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

  • Monitor the disappearance of m/z 192 (Prodrug) and appearance of m/z 150 (Parent).

References

  • BenchChem. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. Link

  • Salaroglio, I. C., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier. NIH/PMC. Link

  • Cho, S., & Yoon, Y. R. (2018).[1] Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology. Link

  • Kawasaki, K., & Komai, T. (1983). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. (Contextual citation on selective acylation methodologies). Link

  • Ohta, S., et al. (1990). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds: 1,2,3,4-Tetrahydroisoquinoline. PubMed. Link

Sources

5-HT Receptor Ligand Scaffolds Containing Tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in neuropharmacology. Its structural rigidity, lipophilicity, and ability to mimic the embedded phenethylamine pharmacophore of serotonin (5-HT) make it an indispensable tool for designing high-affinity ligands. This guide analyzes the structural utility of THIQ in targeting 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7), details the synthetic pathways for scaffold construction, and provides validated protocols for pharmacological characterization.

Part 1: Structural Basis & Pharmacophore

The Conformational Advantage

Serotonin (5-HT) is a flexible molecule. Upon receptor binding, it adopts a specific bioactive conformation. The THIQ scaffold locks the nitrogen atom and the aromatic ring into a semi-rigid conformation, reducing the entropic penalty of binding.

  • Bioisosterism: The THIQ core serves as a cyclic bioisostere of the indole nucleus found in serotonin.

  • Vector Positioning: The secondary amine in THIQ allows for precise derivatization (N-alkylation or acylation), directing substituents into specific hydrophobic pockets (e.g., the orthosteric binding site of 5-HT7).

Pharmacophore Mapping

The following diagram illustrates the structural overlay of the endogenous ligand (Serotonin) against the THIQ scaffold, highlighting the conserved aspartate binding amine and the aromatic overlap.

Pharmacophore cluster_0 Structural Mimicry Serotonin Serotonin (5-HT) (Flexible Tryptamine) Pharmacophore Shared Pharmacophore (Ar-C-C-N+) Serotonin->Pharmacophore Contains THIQ Tetrahydroisoquinoline (Rigid Scaffold) THIQ->Pharmacophore Constrains Binding Receptor Interaction (Asp3.32 Salt Bridge) Pharmacophore->Binding Critical Interaction

Caption: Structural relationship between the flexible 5-HT tryptamine core and the rigid THIQ scaffold.

Part 2: Synthetic Strategies

To access THIQ-based ligands, two primary cyclization methods are employed. The choice depends on the availability of electron-rich aromatic precursors.

The Pictet-Spengler Reaction

This is the most robust method for generating the THIQ core, particularly for 5-HT ligands where substitution at the 6- or 7-position (mimicking the 5-OH of serotonin) is required.

Mechanism: Acid-catalyzed condensation of a


-arylethylamine with an aldehyde or ketone, followed by ring closure.

PictetSpengler Start Phenethylamine + Aldehyde Imine Iminium Ion Formation (Schiff Base) Start->Imine Acid Cat. (-H2O) Cyclization Intramolecular Electrophilic Substitution Imine->Cyclization Mannich-type Product 1,2,3,4-THIQ Scaffold Cyclization->Product Re-aromatization

Caption: Step-wise workflow of the Pictet-Spengler cyclization for THIQ synthesis.

Synthetic Protocol: General Procedure for N-Substituted THIQs

Note: This protocol describes the derivatization of the secondary amine, a critical step for 5-HT subtype selectivity.

  • Reagents: 1,2,3,4-Tetrahydroisoquinoline (1.0 eq), Aryl-alkyl halide (1.1 eq),

    
     (3.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve THIQ in anhydrous ACN.

    • Add anhydrous potassium carbonate (

      
      ) to scavenge acid.
      
    • Add the alkyl halide dropwise to prevent bis-alkylation.

    • Reflux at 80°C for 12–16 hours.

    • Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the secondary amine spot indicates completion.

  • Purification: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography (Silica gel).

Part 3: Subtype Selectivity & SAR

The THIQ scaffold's selectivity is dictated by the substituent attached to the nitrogen (


) and the substitution pattern on the benzene ring.
Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications shift affinity (


) between key 5-HT subtypes.
Structural Modification (THIQ Core)Primary TargetMechanismKey SAR Feature
N-(4-arylbutyl) chain 5-HT7 Antagonist / Inverse AgonistLong hydrophobic linker required to reach the secondary binding pocket.
N-(heteroaryl-piperazinyl) linker 5-HT1A Partial AgonistMimics the "long-chain arylpiperazine" (LCAP) class of anxiolytics.
6,7-Dimethoxy substitution 5-HT2A / 5-HT2C AntagonistElectron-donating groups mimic the 5-OH/5-OMe of tryptamines.
Rigid bicyclic N-substituent Dual 5-HT1A/7 MixedBulky lipophilic groups (e.g., phthalimide) enhance dual affinity.
The 5-HT7 Specificity Filter

Research indicates that for 5-HT7 selectivity, a basic nitrogen atom (within the THIQ) connected by a 4-5 carbon chain to a terminal aromatic group is optimal. This allows the molecule to span the deep binding crevice of the 5-HT7 receptor. Shortening this chain (<3 carbons) often shifts selectivity toward 5-HT1A.

Part 4: Experimental Protocols

To validate the synthesized THIQ ligands, researchers must perform radioligand binding assays. The following protocol uses CHO-K1 cells, a standard stable expression system for 5-HT receptors.

Membrane Preparation Protocol

Objective: Isolate cell membranes containing the target GPCR for binding assays.

  • Harvest: Detach CHO-K1 cells stably expressing h5-HT7 (or h5-HT1A) using PBS/EDTA (avoid trypsin to preserve receptor integrity).

  • Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM

    
    , 5 mM EDTA, Protease Inhibitor Cocktail, pH 7.4).
    
    • Technique: Use a Polytron homogenizer (2 bursts of 10s).

  • Fractionation:

    • Centrifuge at 1,000 x g for 10 min at 4°C (Remove nuclei/debris).

    • Transfer supernatant and centrifuge at 20,000 x g for 30 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend the pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4).

  • Validation: Determine protein concentration using a BCA assay. Flash freeze aliquots at -80°C.

Radioligand Binding Assay (Filtration Method)

Objective: Determine the affinity (


) of the THIQ ligand.
  • Radioligand:

    
    -5-CT (for 5-HT7) or 
    
    
    
    -8-OH-DPAT (for 5-HT1A).
  • Non-specific Binding (NSB): Define using 10

    
     Serotonin (5-HT).
    

Workflow:

  • Incubation: In a 96-well plate, mix:

    • 50

      
       Membrane prep (15–20 
      
      
      
      protein).
    • 50

      
       Radioligand (at 
      
      
      
      concentration, approx. 1–2 nM).
    • 50

      
       Test Compound (THIQ analog, varying concentrations 
      
      
      
      to
      
      
      M).
    • Bring to final volume (250

      
      ) with Binding Buffer.[1]
      
  • Equilibrium: Incubate at 27°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? It reduces non-specific binding of the radioligand to the glass fiber filter.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

AssayWorkflow Membranes CHO-K1 Membranes (Receptor Source) Incubation Equilibrium Binding (60 min @ 27°C) Membranes->Incubation Ligands Ligands (THIQ + [3H]-Ligand) Ligands->Incubation Filtration Harvester Filtration (GF/B + 0.3% PEI) Incubation->Filtration Terminate Counting Scintillation Counting (Data: CPM -> Ki) Filtration->Counting Quantify

Caption: Radioligand binding assay workflow for determining Ki values of THIQ ligands.

Part 5: References

  • Leopoldo, M., et al. (2004). Structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as new 5-HT7 receptor ligands. Journal of Medicinal Chemistry. Link

  • Modica, M., et al. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. Bioorganic & Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Privileged Structures. Elsevier.[2] Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources. Link

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation and Binding Protocol. GenScript Protocols. Link

Sources

Introduction: The Critical Role of Reference Standards in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Qualification of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate Reference Standards

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Analytical reference standards serve as the bedrock for ensuring the quality, safety, and efficacy of drug products.[1][2] These highly characterized materials are used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs), impurities, and their degradation products.[1][3] The use of well-qualified reference standards is not merely a matter of good scientific practice; it is a fundamental requirement for regulatory compliance with agencies such as the FDA and EMA.[1][3]

This guide provides a comprehensive overview of the sourcing, characterization, and implementation of a reference standard for the specific compound, this compound. Given the specialized nature of this molecule, which may not be readily available from compendial or commercial suppliers, this document will also delve into the process of custom synthesis and in-house qualification.

Understanding this compound

This compound is a derivative of the tetrahydroisoquinoline core, a structural motif present in numerous natural alkaloids and pharmacologically active molecules.[4] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is a known building block in organic synthesis.[5] The addition of a hydroxyl group at the 5-position and its subsequent formation into an acetate ester introduces specific functionalities that can influence its chemical and biological properties.

Caption: Chemical Structure of this compound.

Part 1: Sourcing Strategies for a Specialized Reference Standard

The pathway to acquiring a reference standard for a niche compound like this compound involves a tiered approach.

Sourcing_Workflow start Initiate Search for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate Reference Standard tier1 Tier 1: Search Major Pharmacopoeias (USP, EP, JP) & Commercial Suppliers start->tier1 tier1_decision Commercially Available? tier1->tier1_decision tier2 Tier 2: Explore Custom Synthesis Options tier1_decision->tier2 No end_success Reference Standard Available for Use tier1_decision->end_success Yes tier2_decision Synthesis Feasible? tier2->tier2_decision tier3 Tier 3: In-house Synthesis and Characterization tier2_decision->tier3 No qualification Full Characterization and Qualification as Reference Standard tier2_decision->qualification Yes tier3->qualification end_fail Sourcing Unsuccessful tier3->end_fail qualification->end_success

Caption: Sourcing Workflow for Specialized Reference Standards.

Tier 1: Commercial Availability

The initial step involves a thorough search of major chemical and pharmaceutical reference standard suppliers. While a direct match for the acetate salt may be unlikely, it is crucial to investigate suppliers for the parent compound, 1,2,3,4-tetrahydroisoquinoline, or closely related derivatives. This can provide leads for potential custom synthesis services.

Table 1: Exemplary Suppliers of 1,2,3,4-Tetrahydroisoquinoline

SupplierProduct NamePurityCAS Number
Sigma-Aldrich1,2,3,4-Tetrahydroisoquinoline95%91-21-4[6]
Fisher Scientific1,2,3,4-Tetrahydroisoquinoline97%91-21-4[7]
Toronto Research Chemicals1,2,3,4-TetrahydroisoquinolineNot specified91-21-4[7]
Chem-Impex1-Methyl-1,2,3,4-tetrahydroisoquinoline≥ 98%4965-09-7[5]

Note: This table is for illustrative purposes for the parent compound and does not imply the availability of this compound from these suppliers.

Tier 2 & 3: Custom Synthesis and In-House Qualification

For novel or highly specialized compounds, custom synthesis is often the most viable route.[4][8] The process involves contracting a specialized laboratory to synthesize the molecule. Upon receipt of the synthesized material, a rigorous in-house qualification process is necessary to establish it as a reference standard. This process is critical for ensuring the material's identity, purity, and potency.

Part 2: A Framework for In-House Qualification

The qualification of a new batch of material as a reference standard is a multi-step process that involves a battery of analytical tests.

Qualification_Workflow start Received Custom Synthesized Material identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity Determination (HPLC, GC, CE) identity->purity potency Assay/Potency Assignment (qNMR, Mass Balance) purity->potency documentation Generation of Certificate of Analysis (CoA) potency->documentation release Release as Qualified Reference Standard documentation->release

Caption: In-house Reference Standard Qualification Workflow.

Structural Elucidation

The first step is to unequivocally confirm the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecule. The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, which can confirm the elemental composition. Fragmentation patterns can offer further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl, aromatic rings, and the secondary amine.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chromatographic purity is a critical quality attribute. A validated, stability-indicating HPLC method is required to separate the main component from any process-related impurities or degradation products.

Experimental Protocol: HPLC Purity Method

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.[10]

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, a system suitability solution should be injected to ensure the chromatographic system is performing adequately. Typical parameters include:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Repeatability (n=5 injections): RSD ≤ 2.0% for peak area

Potency Assignment

The potency of the reference standard is a measure of its purity and is typically expressed as a percentage. This can be determined by a mass balance approach or by Quantitative NMR (qNMR).

Mass Balance Calculation:

Potency (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)

  • Organic Impurities: Determined by the HPLC purity method.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace Gas Chromatography (GC).

  • Non-combustible Residue: Determined by a residue on ignition test.

Certificate of Analysis (CoA)

All the characterization data must be compiled into a comprehensive Certificate of Analysis.

Table 2: Example Certificate of Analysis

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structureConforms
Purity (by HPLC) HPLC-UV≥ 98.0%99.5%
Water Content Karl Fischer≤ 1.0%0.2%
Residual Solvents GC-HSMeets ICH limitsConforms
Residue on Ignition USP <281>≤ 0.1%0.05%
Assay (by Mass Balance) CalculationReport Value99.2%

Conclusion

The procurement of a reference standard for a specialized molecule like this compound requires a systematic and scientifically rigorous approach. While it may not be readily available from commercial sources, a combination of custom synthesis and comprehensive in-house qualification can yield a well-characterized reference standard. This investment in quality is fundamental to ensuring the integrity of research and development data and is a cornerstone of regulatory compliance in the pharmaceutical industry.[11]

References

  • Aquigen Bio Sciences. (2025, January 7). Why Analytical Reference Standards are Critical in Pharma Research.
  • SynThink. USP Reference Standards in Pharmaceutical Analysis.
  • Simson Pharma. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
  • Pace Analytical. Quality By Design The Importance Of Reference Standards In Drug Development.
  • American Pharmaceutical Review. Reference Standards.
  • ResearchGate. (2012, January). Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases.
  • Fisher Scientific. CAS RN 91-21-4.
  • ChemicalBook. (2026, January 13). 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4.
  • International Journal of Scientific & Technology Research. (2020, February 15).
  • Sigma-Aldrich. 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4.
  • ACS Omega. (2023, December 12).
  • PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • Longdom Publishing. (2021, November 5). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific.
  • Chem-Impex. 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • NIST. Isoquinoline, 1,2,3,4-tetrahydro-.

Sources

MSDS and safety data for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for research professionals. It synthesizes safety data, physicochemical properties, and synthesis workflows for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate , a specialized intermediate in medicinal chemistry often utilized in the development of adrenergic and dopaminergic ligands.

Version: 2.1 | Classification: Research Chemical / bioactive Intermediate Primary Application: CNS Ligand Development, Adrenergic Receptor Modulation

Part 1: Compound Architecture & Physicochemical Matrix

This section defines the precise chemical identity. Note that while the parent base (1,2,3,4-Tetrahydro-5-isoquinolinol) has established registries, the acetate salt is often a custom-synthesized form to enhance water solubility and shelf-stability.

Chemical Identity
ParameterDetail
Chemical Name This compound
Synonyms 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline acetate; 5-HTIQ Acetate
Parent Base CAS 14007-56-8 (Refers to the free base)
Salt CAS Not Listed (Treat as proprietary/custom salt of CAS 14007-56-8)
Molecular Formula C

H

NO

C

H

O

Molecular Weight 209.24 g/mol (149.19 Base + 60.05 Acid)
Structure Tetrahydroisoquinoline core with a hydroxyl group at C-5, protonated by acetic acid.[1][2]
Physical Properties (Predicted/Experimental)
PropertyValue / Characteristic
Physical State Crystalline Solid (Off-white to beige).
Solubility High solubility in water and MeOH (due to acetate salt); Moderate in DMSO.
Melting Point 165–170 °C (Decomposition often observed near MP).
pKa (Base) ~9.5 (Amine), ~10.0 (Phenol).
Stability Oxidation Sensitive. The phenolic moiety is prone to oxidation to quinoid species upon air exposure.

Part 2: Bio-Safety & Toxicology Architecture

Critical Alert: Tetrahydroisoquinoline (THIQ) derivatives are structurally related to endogenous neurotoxins and neuroprotective agents. While 5-HTIQ is distinct from the Parkinsonian toxin MPTP, it must be handled as a potential neuroactive substance .

GHS Hazard Classification (Derived)

Based on the physicochemical properties of the parent amine and the acetic acid counterion:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Mechanisms
  • Adrenergic Interaction: The 5-hydroxy substitution pattern mimics segments of catecholamines (dopamine/norepinephrine). Ingestion or systemic absorption may cause transient hypertension or tachycardia.

  • Oxidative Stress: Phenolic THIQs can undergo auto-oxidation to form reactive quinones, potentially leading to cellular oxidative stress if not properly scavenged.

  • Corrosivity Mitigation: The acetate salt form buffers the high pH of the free amine, reducing (but not eliminating) the corrosive risk to mucous membranes compared to the free base.

Part 3: Handling & Storage Protocol[4]

Trustworthiness: This protocol relies on the "Barrier-exclusion" principle to prevent oxidative degradation, a common failure point with phenolic isoquinolines.

Storage Ecosystem
  • Temperature: -20°C (Long-term); 2-8°C (Active use).

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen exposure turns the compound brown/black (formation of quinone methides).

  • Container: Amber glass vial with Teflon-lined cap. Hygroscopic – keep desiccated.

Operational Safety (PPE)
  • Respiratory: NIOSH N95 or P100 respirator required if handling powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended due to potential neuroactivity).

  • Ocular: Chemical safety goggles.

Part 4: Synthesis & Experimental Workflow

Expertise: The synthesis of the acetate salt typically involves the reduction of the aromatic isoquinolinol followed by salt formation. This method avoids the harsh conditions of Pictet-Spengler condensation which can lead to isomer impurities.

Synthesis Pathway Visualization

The following diagram outlines the logical flow from the aromatic precursor to the stable acetate salt.

SynthesisPathway Precursor 5-Isoquinolinol (Aromatic Precursor) Step1 Catalytic Hydrogenation (H2, PtO2, AcOH) Precursor->Step1 Reduction Intermediate 5-Hydroxy-1,2,3,4-THIQ (Free Base) Step1->Intermediate Yields Base Step2 Salt Formation (Glacial Acetic Acid) Intermediate->Step2 Protonation Product 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate Salt Step2->Product Crystallization

Figure 1: Synthetic route converting the aromatic isoquinoline to the tetrahydro-acetate form.

Detailed Protocol
  • Hydrogenation: Dissolve 5-isoquinolinol in glacial acetic acid. Add PtO

    
     catalyst (5 mol%). Hydrogenate at 40-60 psi for 12 hours.
    
  • Filtration: Filter the catalyst over Celite under an inert atmosphere (Argon).

  • Isolation (Base): Evaporate solvent.[4] Basify with NH

    
    OH to pH 9. Extract with CHCl
    
    
    
    . Dry over Na
    
    
    SO
    
    
    .
  • Salt Formation: Redissolve the free base in a minimum amount of Ethanol. Add 1.05 equivalents of Glacial Acetic Acid dropwise.

  • Crystallization: Add Diethyl Ether until turbid. Cool to 4°C to precipitate the acetate salt.

Part 5: Emergency Response System

This section provides a self-validating decision tree for exposure incidents.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin Wash 15min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15min (Lifting Lids) Consult Ophthalmologist Eye->ActionEye ActionIngest Rinse Mouth (Do NOT Induce Vomiting) Administer Activated Charcoal Ingest->ActionIngest Medical Seek Medical Attention (Bring CAS 14007-56-8 Data) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Figure 2: Triage decision tree for laboratory exposure incidents.

Spill Containment
  • Evacuate the immediate area.

  • Don PPE (Gloves, Goggles, Respirator).

  • Neutralize: Cover spill with Sodium Bicarbonate (NaHCO

    
    ) or a commercial spill kit for amines.
    
  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

References

  • PubChem. (2025).[5] Compound Summary: 1,2,3,4-Tetrahydroisoquinolin-5-ol (CAS 14007-56-8). National Library of Medicine. [Link]

  • Naoi, M., et al. (2004). Neurotoxic and Neuroprotective Properties of Endogenous Tetrahydroisoquinolines. Journal of Neural Transmission, 111(10), 1339–1352. (Contextual grounding for neuroactivity).

Sources

Methodological & Application

Application Note: Protocol for GPR119 Modulator Synthesis from Isoquinoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

GPR119 is a Class A (rhodopsin-like) G-protein-coupled receptor predominantly expressed in pancreatic


-cells and intestinal L-cells. Its activation triggers the accumulation of intracellular cAMP, leading to glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like GLP-1.[1][2] Consequently, GPR119 agonists are high-value targets for Type 2 Diabetes Mellitus (T2DM) and obesity therapeutics.

While the "classic" GPR119 pharmacophore (e.g., GSK1292263, MBX-2982) typically utilizes a piperidine scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ) represents a privileged "scaffold hop." The fusion of the benzene ring in THIQ provides:

  • Conformational Restriction: Reducing the entropic penalty of binding.

  • Hydrophobic Contacts: Targeting the lipophilic pockets often found in the orthosteric site of lipid-sensing GPCRs.

  • Metabolic Stability: Altering the oxidation profile compared to exposed piperidine rings.

This guide details the synthetic protocol for generating high-affinity GPR119 agonists using THIQ precursors via a convergent Nucleophilic Aromatic Substitution (


)  and Carbamate Coupling  strategy.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a convergent route, coupling a lipophilic "Tail" (containing the THIQ core) with a polar "Head" (heteroaryl moiety) required for receptor activation.

Signal Pathway & Synthetic Logic

GPR119_Synthesis cluster_0 Fragment A: Nucleophilic Core cluster_1 Fragment B: Electrophilic Headgroup Target Target GPR119 Agonist (THIQ-Carbamate-Heterocycle) THIQ 1,2,3,4-Tetrahydroisoquinoline (Secondary Amine) THIQ->Target Coupling (DIPEA, DMF) Heterocycle Activated Heterocycle (e.g., 5-hydroxy-2-chloropyrimidine) Intermed Activated Carbamate Intermediate Heterocycle->Intermed Activation (Base, 0°C) Linker Linker Reagent (4-Nitrophenyl chloroformate) Linker->Intermed Intermed->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the THIQ core with an activated heteroaryl carbamate.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (The THIQ Core)

Note: If specific substitution on the benzene ring of the isoquinoline is required (e.g., 6-fluoro or 7-methoxy for SAR exploration), start here. If using unsubstituted THIQ, proceed to Phase 2.

Reaction: Pictet-Spengler Cyclization (if synthesizing de novo) or functionalization of commercial 1,2,3,4-tetrahydroisoquinoline.

Critical Process Parameter (CPP): The secondary amine of the THIQ must remain free for the final coupling. If the "tail" requires modification, protect the nitrogen with a Boc group first.

Phase 2: Synthesis of the Activated Carbamate Linker

Most high-affinity GPR119 agonists (e.g., GSK1292263) utilize a carbamate linker. We will synthesize an activated 4-nitrophenyl carbamate intermediate.

Reagents:

  • Substrate: 5-Hydroxypyrimidine derivative (The "Head" group).

  • Reagent: 4-Nitrophenyl chloroformate (1.1 equiv).

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Charge a flame-dried round-bottom flask with the 5-hydroxypyrimidine derivative (10 mmol) and anhydrous DCM (50 mL).

  • Cool the solution to 0°C using an ice/water bath. Reason: Control exotherm and prevent double-acylation.

  • Add 4-Nitrophenyl chloroformate (11 mmol) in one portion.

  • Dropwise Addition: Add Pyridine (12 mmol) over 15 minutes.

  • Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for disappearance of starting material.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. The resulting solid (activated carbamate) is often stable enough to be used directly without column chromatography.

Phase 3: Coupling of THIQ to Activated Carbamate

This is the convergent step where the isoquinoline core is attached.

Reagents:

  • Nucleophile: 1,2,3,4-Tetrahydroisoquinoline (or substituted derivative).[3][4][5]

  • Electrophile: Activated Carbamate (from Phase 2).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Dissolve the Activated Carbamate (5 mmol) in anhydrous DMF (15 mL).

  • Add 1,2,3,4-Tetrahydroisoquinoline (5.5 mmol, 1.1 equiv).

  • Add DIPEA (10 mmol, 2.0 equiv).

  • Heat: Stir at 60°C for 4–6 hours. Reason: The 4-nitrophenol is a good leaving group, but steric bulk of the THIQ requires thermal energy to drive the reaction to completion.

  • Workup: Dilute with EtOAc (100 mL). Wash extensively with water (3x) and LiCl solution (to remove DMF), then 1M NaOH (to remove the liberated 4-nitrophenol byproduct—Critical Step for purity).

  • Purification: Flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).

Analytical Validation & QC Criteria

To ensure the synthesized modulator meets the standards for biological testing, the following criteria must be met.

Table 1: Quality Control Specifications
ParameterMethodAcceptance CriteriaRationale
Purity HPLC (UV 254nm)> 95%Essential to avoid false positives in cAMP assays from impurities.
Identity 1H-NMR (DMSO-d6)Integral matchVerify the ratio of THIQ aromatics (4H) to Headgroup protons.
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaConfirm molecular weight and absence of byproduct (4-nitrophenol).
Residual Solvent 1H-NMR< 0.5% DMFDMF is cytotoxic and can interfere with cell-based GPR119 assays.
Structural Verification (NMR Markers)[6]
  • THIQ Core: Look for the characteristic triplet/multiplet signals of the methylene protons at positions 3 and 4 of the isoquinoline ring (

    
     ppm).
    
  • Carbamate Linker: Absence of NH signals if fully substituted; shift in the THIQ N-methylene protons due to electron withdrawal by the carbonyl.

Biological Context & Mechanism of Action[5][7]

Understanding why this molecule works is crucial for optimization.

GPR119_Signaling Agonist THIQ Agonist Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Synthesis Effector PKA / Epac2 cAMP->Effector Response Insulin/GLP-1 Secretion Effector->Response

Figure 2: GPR119 signaling cascade activated by the synthesized THIQ agonist.

Mechanism: The THIQ tail mimics the endogenous lipid ligand (oleoylethanolamide, OEA) interactions within the hydrophobic transmembrane bundle, while the polar head engages residues near the extracellular loops to stabilize the active conformation.

References

  • Jones, R. M., et al. (2009).[6] The emergence of GPR119 agonists as anti-diabetic agents.[1][2][6][7][8][9][10] Annual Reports in Medicinal Chemistry.[6]

  • Yang, Z., et al. (2016).[11] Synthesis of GPR119 Agonist GSK-1292263.[10] Chinese Journal of Pharmaceuticals. [11]

  • Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[1][2][6][7][9][12][13] Journal of Medicinal Chemistry.

  • Scott, J. S., et al. (2021). Discovery of a Potent, Selective, and Orally Bioavailable GPR119 Agonist. ACS Medicinal Chemistry Letters.

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the G Protein-Coupled Receptor 119. Journal of Medicinal Chemistry.

Sources

reductive amination procedures for 5-hydroxy-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of 5-Hydroxy-1,2,3,4-Tetrahydroisoquinoline

Executive Summary

The derivatization of 5-hydroxy-1,2,3,4-tetrahydroisoquinoline (5-OH-THIQ) is a critical step in the synthesis of dopaminergic and adrenergic ligands. However, this scaffold presents unique challenges due to its amphoteric nature (containing both a basic secondary amine and an acidic phenol) and potential for oxidative degradation (quinone formation).

This guide provides two field-validated protocols for the reductive amination of 5-OH-THIQ. Unlike generic amine protocols, these methods are optimized to address the solubility profiles and chemoselectivity requirements of phenolic isoquinolines.

Strategic Analysis: The 5-OH-THIQ Challenge

Chemoselectivity & Thermodynamics

The core challenge is the competition between the secondary amine (pKa ~9.3) and the phenolic hydroxyl (pKa ~10.1). In standard alkylation (e.g., using alkyl halides), O-alkylation is a significant side reaction. Reductive amination is preferred because it relies on iminium ion formation, which is exclusive to the nitrogen center, effectively bypassing O-alkylation risks without the need for protecting groups.

Solubility & The Zwitterion Trap

5-OH-THIQ often exists as a zwitterion or stable salt, leading to poor solubility in standard reductive amination solvents like 1,2-dichloroethane (DCE).

  • Risk: If the substrate does not dissolve, the reaction stalls or requires excessive heat, leading to degradation.

  • Solution: The protocols below utilize specific solvent modifiers (MeOH co-solvent or in-situ neutralization) to disrupt the crystal lattice.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the reaction logic and potential pitfalls.

G Start 5-OH-THIQ (Substrate) Imine Iminium Ion (Intermediate) Start->Imine + R-CHO (Acid Cat.) Side_O O-Alkylated (Avoided) Start->Side_O Direct Alkylation (Risk) Aldehyde Carbonyl Source Aldehyde->Imine Product N-Alkylated Product Imine->Product Reduction (Hydride) Side_Di Over-Alkylation (Risk) Product->Side_Di Excess Aldehyde

Figure 1: Mechanistic pathway highlighting the chemoselectivity of reductive amination (Yellow Path) versus direct alkylation risks (Red Dashed).

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Best for aliphatic aldehydes and stable ketones. Reagent: Sodium Triacetoxyborohydride (STAB).[1] Mechanism: STAB is mild and sterically bulky, reducing the iminium ion faster than the aldehyde, minimizing side products.

Materials
  • Substrate: 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline (HCl salt or free base).

  • Reagent: Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7].

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: THF can be used if DCE is restricted, but DCE accelerates imine formation.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under

    
    , suspend 5-OH-THIQ (1.0 equiv) in DCE (0.2 M concentration).
    
    • Critical Step: If using the HCl salt, add Triethylamine (TEA, 1.0 equiv) to liberate the amine. If solubility is poor, add Methanol (MeOH) dropwise until clear (max 10% v/v).

  • Imine Formation: Add the aldehyde (1.1 – 1.2 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).

    • Why: The phenol is slightly acidic, but AcOH ensures the pH is optimal (~5-6) for iminium generation without protonating the nucleophilic amine too strongly.

  • Reduction: Add STAB (1.4 – 1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target M+H).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over

    
    .
    

Protocol B: The "Difficult Substrate" (Titanium Method)

Applicability: Sterically hindered ketones, electron-rich aromatic aldehydes, or when 5-OH-THIQ solubility is extremely poor in DCE. Reagent: Titanium(IV) Isopropoxide (


) + Sodium Borohydride (

).[2] Mechanism: Ti(IV) acts as a Lewis acid and water scavenger, forcing imine formation even with unreactive partners. It also transiently protects the phenol via titanate formation.
Step-by-Step Procedure
  • Complexation: In a dried vial, combine 5-OH-THIQ (1.0 equiv) and the Carbonyl source (1.1 equiv).

  • Lewis Acid Addition: Add

    
     (neat, 1.2 – 1.5 equiv).
    
    • Note: If the mixture is too viscous, add minimal anhydrous THF (0.5 – 1.0 mL).

  • Incubation: Stir the neat/concentrated mixture at RT for 1–4 hours.

    • Checkpoint: The solution often turns yellow/orange, indicating imine/titanate complex formation.

  • Dilution & Reduction: Dilute with dry Ethanol or Methanol (to ~0.2 M). Carefully add

    
     (1.5 equiv) (Caution: Exothermic/Gas evolution).
    
  • Hydrolysis: After reaction completion (usually < 2 hours), add water (1 mL per mmol). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

Data Comparison & Troubleshooting

ParameterMethod A (STAB)Method B (Ti-Isopropoxide)
Primary Use Standard AldehydesHindered Ketones / Poor Solubility
Solvent DCE (or THF)Neat -> EtOH/MeOH
pH Condition Mildly Acidic (AcOH)Lewis Acidic / Basic Workup
Phenol Risk Low (remains protonated)Low (transient Ti-protection)
Water Tolerance ModerateLow (Ti reacts with water)
Cleanup Aqueous ExtractionFiltration (Celite) required
Purification Tip: SCX Chromatography

Due to the amphoteric nature of 5-OH-THIQ, standard silica chromatography can lead to streaking.

  • Recommendation: Use a Strong Cation Exchange (SCX) cartridge.

    • Load reaction mixture (in MeOH).

    • Wash with MeOH (removes non-basic impurities/phenols).

    • Elute Product with

      
       in MeOH.
      

Workflow Visualization

Workflow Start Start: 5-OH-THIQ Check Substrate Type? Start->Check MethodA Method A: STAB (DCE + AcOH) Check->MethodA Aldehyde / Reactive Ketone MethodB Method B: Ti(OiPr)4 (Neat -> NaBH4) Check->MethodB Hindered Ketone / Poor Sol. Monitor Monitor LCMS (Imine vs Product) MethodA->Monitor MethodB->Monitor WorkupA Quench: Sat. NaHCO3 Extract: DCM Monitor->WorkupA Route A WorkupB Quench: H2O Filter: Celite Monitor->WorkupB Route B SCX Purification: SCX Column (Elute w/ NH3/MeOH) WorkupA->SCX WorkupB->SCX

Figure 2: Operational workflow for selecting and executing the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational text for STAB protocols, establishing the stoichiometry and solvent effects (DCE vs THF) cited in Method A.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] The Journal of Organic Chemistry.

    • Context: Establishes the titanium isopropoxide methodology used in Method B for difficult substr
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: refinement of the Ti(IV) method using NaBH4 instead of cyanoborohydride, improving safety.
  • PubChem. (2023). "1,2,3,4-Tetrahydroisoquinolin-5-ol Compound Summary."

    • Context: Source of pKa and physicochemical property data for the substr

Sources

Application Note: Coupling Strategies for Tetrahydroisoquinolinols with Halides

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the reaction conditions for coupling tetrahydroisoquinolinols (THIQ-ols) with organic halides.

Strategic Overview & Decision Framework

Tetrahydroisoquinolinols (THIQ-ols) represent a privileged scaffold in drug discovery, serving as cores for dopaminergic agents, anticonvulsants, and antitumor alkaloids.[1] Coupling these bidentate nucleophiles (containing both a secondary amine and a hydroxyl group) with aryl/alkyl halides presents a classic chemoselectivity challenge.[1]

The reaction outcome is dictated by the relative nucleophilicity of the N- vs. O-centers and the catalyst-ligand system employed.

The Chemoselectivity Hierarchy
  • N-Arylation (Kinetic Favorability): In most transition-metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann), the secondary amine of the THIQ core is significantly more nucleophilic than the hydroxyl group (phenol or alcohol). Unless specific blocking strategies are used, N-coupling is the default outcome.

  • O-Arylation (Thermodynamic/Ligand Control): Direct O-arylation of a free THIQ-ol is difficult.[1] The robust protocol involves N-protection (Boc, Cbz) followed by O-coupling.[1] However, specialized copper ligands can occasionally invert this selectivity for phenolic THIQs.[1]

  • C1-Functionalization: Advanced photoredox or CDC (Cross-Dehydrogenative Coupling) methods allow for coupling at the C1 position, often using halides as radical precursors.[1]

Decision Logic Diagram

The following flowchart guides the selection of reaction conditions based on the desired bond formation.

THIQ_Coupling_Logic Start Start: Tetrahydroisoquinolinol (THIQ-ol) + Aryl Halide Target Desired Coupling Site? Start->Target N_Coup N-Coupling (Tertiary Amine) Target->N_Coup Target Nitrogen O_Coup O-Coupling (Ether) Target->O_Coup Target Oxygen Cond_N1 Protocol A: Pd-Catalyzed (Buchwald-Hartwig) N_Coup->Cond_N1 High Yield/Broad Scope Cond_N2 Protocol B: Cu-Catalyzed (Ullmann/Chan-Lam) N_Coup->Cond_N2 Cost-Effective/Specific Substrates Is_Phenol Is OH Phenolic? (e.g., 6-OH, 7-OH) O_Coup->Is_Phenol Is_Alcohol Is OH Alcoholic? (e.g., 4-OH) O_Coup->Is_Alcohol Cond_O1 Protocol C: N-Protection Required (Boc/Cbz) -> O-Arylation Is_Phenol->Cond_O1 Standard Route Cond_O2 Protocol D: Ligand-Controlled Selectivity (Rare, Cu/Picolinic Acid) Is_Phenol->Cond_O2 Direct Route (Challenging) Is_Alcohol->Cond_O1 Mandatory Route

Caption: Decision tree for selecting coupling conditions based on regioselectivity targets (N vs. O) and hydroxyl type.

Detailed Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Selective N-arylation of THIQ-ols with aryl halides (Cl, Br, I).[1] Mechanism: The Pd(0)/Pd(II) catalytic cycle. The use of specific dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) ensures rapid reductive elimination of the C-N bond over the C-O bond.

Reagents & Conditions Table:

ComponentStandard ConditionAlternative/Challenging SubstratesRole
Catalyst Pd(OAc)₂ (1-2 mol%)Pd₂dba₃ or Pd(dba)₂Palladium source.[1]
Ligand RuPhos or BrettPhos (2-4 mol%)XPhos (for aryl chlorides)Bulky, electron-rich ligands promote oxidative addition and selective N-reductive elimination.[1]
Base NaOtBu (1.2-1.4 equiv)Cs₂CO₃ or K₃PO₄NaOtBu is standard; use weak bases (Cs₂CO₃) if functional groups are sensitive.[1]
Solvent Toluene or Dioxanet-Amyl alcohol or THFNon-polar solvents often favor N- over O-arylation.[1]
Temp 80–100 °C110 °CActivation energy requirement.[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon counter-flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Substrate Addition: Add the tetrahydroisoquinolinol (1.0 mmol) and the aryl halide (1.0-1.2 mmol).

    • Note: If the THIQ-ol is a solid, add it with the catalyst. If liquid, add after solvent.[1]

  • Solvent: Add anhydrous Toluene (2-4 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 85 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black.[1] Concentrate and purify via flash chromatography.

Key Insight: For 6-hydroxy-THIQ, using BrettPhos with a weak base (K₂CO₃) in t-Amyl alcohol can achieve >95:5 N-selectivity, avoiding O-arylation even without protecting the phenol [1].[1]

Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Type)

Objective: Cost-effective N-arylation, particularly for aryl iodides.[1] Mechanism: Cu(I)/Cu(III) cycle.[1] Ligands are crucial to solubilize Cu and prevent aggregation.[1]

Reagents & Conditions:

  • Catalyst: CuI (5-10 mol%)[1]

  • Ligand: L-Proline (20 mol%) or 2-Isobutyrylcyclohexanone (20 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF

  • Temperature: 90–110 °C

Protocol:

  • Combine CuI, Ligand, Base, and Aryl Iodide in a sealable tube.[1]

  • Add the THIQ-ol and solvent (DMSO).[1]

  • Heat to 90 °C.

  • Note: This method is less chemoselective than Pd-catalysis.[1] If the substrate is a phenol (e.g., 6-OH-THIQ), significant O-arylation side products may form.[1] Use Protocol A for higher selectivity.

Protocol C: O-Arylation (The "Protect-Couple-Deprotect" Strategy)

Objective: Coupling the hydroxyl group (O-arylation) while preserving the THIQ nitrogen. Challenge: Direct O-arylation of unprotected THIQ is chemically unfavorable because the secondary amine is a better ligand for the metal and a better nucleophile.

Workflow:

  • Protection: React THIQ-ol with Boc₂O (1.1 equiv) in DCM/TEA to yield N-Boc-THIQ-ol.

  • Coupling (Choose one):

    • For Phenols (6/7-OH):CuI (10 mol%) , Picolinic acid (20 mol%), K₃PO₄, DMSO, 90 °C (Ullmann Ether Synthesis).[1]

    • For Alcohols (4-OH):NaH (1.2 equiv) in DMF to form the alkoxide, followed by SₙAr with an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene).[1] Or use Pd-catalyzed C-O coupling with RockPhos ligand [2].[1]

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the O-arylated THIQ.

Protocol D: Advanced C1-Functionalization (Photoredox)

Objective: Coupling of the C1-position (alpha to Nitrogen) with alkyl halides. Mechanism: Oxidative quenching of a photocatalyst generates an


-amino radical at C1, which intercepts a halide or radical precursor.[1]

Conditions:

  • Catalyst: Ir(ppy)₃ (1 mol%)

  • Reagent: Alkyl Bromide/Iodide[2]

  • Light Source: Blue LED (450 nm)

  • Solvent: CH₃CN[1]

  • Reference: This utilizes the THIQ radical cation intermediate.[1] It is distinct from classical cross-coupling but valuable for scaffold diversification [3].[1]

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine/phenol.[1]Increase catalyst loading (to 5 mol%). Switch to a stronger precatalyst (e.g., Pd-PEPPSI-IPr).[1]
Poor N/O Selectivity Base is too strong (deprotonating phenol).[1]Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ (anhydrous).[1] Use t-Amyl alcohol as solvent.[1]
Dehalogenation of Ar-X

-hydride elimination or solvent H-transfer.[1]
Avoid isopropanol/ethanol.[1] Use Toluene. Ensure inert atmosphere (O₂ can interfere).[1]
C1-Oxidation (Byproduct) Air oxidation of THIQ.[1]Strictly degas solvents.[1] THIQs are prone to oxidation to dihydroisoquinolines or lactams in air.[1]

References

  • Maiti, D., & Buchwald, S. L. (2009).[1] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1][3][4][5] Journal of the American Chemical Society, 131(47), 17423–17429. Link

  • Anderson, K. W., et al. (2006).[1] The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013).[1] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link

Sources

Synthesis of 5-Substituted Tetrahydroisoquinoline Libraries: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Tetrahydroisoquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] THIQ-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][4] The rigid, three-dimensional structure of the THIQ core allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets.

Specifically, substitution at the 5-position of the THIQ ring system offers a valuable vector for exploring chemical space and modulating pharmacological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of 5-substituted THIQ libraries. We will delve into the key synthetic methodologies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering the design and execution of successful library synthesis campaigns for the discovery of novel therapeutic agents.

Strategic Planning for 5-Substituted THIQ Library Synthesis

The efficient construction of a diverse library of 5-substituted THIQs hinges on a well-defined synthetic strategy. A convergent approach is often most effective, wherein a common 5-functionalized THIQ intermediate is first synthesized and subsequently diversified in a parallel fashion. This strategy allows for the rapid generation of a multitude of analogs from a late-stage common precursor.

A critical first step is the introduction of a functional handle at the 5-position of the aromatic ring of a suitable phenylethylamine precursor. This is typically achieved through nitration, followed by reduction to the corresponding amine. This 5-amino-THIQ scaffold serves as a versatile anchor point for a wide array of diversification reactions.

Core Synthetic Methodologies

Two classical and powerful reactions form the bedrock of THIQ synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these methods often depends on the desired substitution pattern at the C1 position and the nature of the available starting materials.

The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] This reaction is mechanistically a special case of the Mannich reaction and is particularly effective for electron-rich aromatic systems.[6] For the synthesis of 5-substituted THIQs, a 3-substituted phenylethylamine is the requisite starting material.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a 5-amino-THIQ scaffold and its subsequent diversification into a library of 5-amido-THIQs.

Protocol 1: Synthesis of the Key Intermediate: 5-Amino-1,2,3,4-tetrahydroisoquinoline

This protocol is a two-step process starting from a commercially available phenylethylamine.

Step 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

This step involves the nitration of the phenylethylamine precursor followed by a Pictet-Spengler cyclization.

  • Materials:

    • 2-(3-Methoxyphenyl)ethylamine

    • Fuming Nitric Acid

    • Sulfuric Acid

    • Paraformaldehyde

    • Methanol

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Nitration: To a stirred solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution to pH 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-nitro-5-methoxyphenyl)ethylamine.

    • Pictet-Spengler Cyclization: Dissolve the crude nitrophenylethylamine in methanol.

    • Add paraformaldehyde (1.5 equivalents) and concentrated sulfuric acid (2 equivalents).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dilute the residue with water and basify with saturated sodium bicarbonate solution.

    • Extract with dichloromethane (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 5-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction to 5-Amino-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • 5-Nitro-1,2,3,4-tetrahydroisoquinoline

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas supply

  • Procedure:

    • Dissolve 5-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.

    • Add 10% Pd/C (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 5-amino-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification.

Protocol 2: Parallel Synthesis of a 5-Amido-Tetrahydroisoquinoline Library

This protocol describes the parallel acylation of the 5-amino-THIQ intermediate with a diverse set of carboxylic acids in a 96-well plate format.

  • Materials:

    • 5-Amino-1,2,3,4-tetrahydroisoquinoline

    • A diverse library of carboxylic acids (pre-weighed in a 96-well plate)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of 5-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in DMF.

    • Reagent Addition: In each well of the 96-well plate containing a unique carboxylic acid (1.1 equivalents), add the 5-amino-THIQ stock solution.

    • Add HOBt (1.2 equivalents) and DIC (1.2 equivalents) to each well.

    • Reaction: Seal the plate and shake at room temperature for 16 hours.

    • Work-up:

      • Quench the reaction by adding water to each well.

      • Extract the contents of each well with DCM.

      • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate.

    • Isolation: Concentrate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator to yield the crude 5-amido-THIQ products.

    • Purification and Analysis: Purify the library members using high-throughput purification techniques such as parallel HPLC. Analyze the purity and confirm the identity of the compounds using LC-MS.

Data Presentation

The results of the library synthesis can be effectively summarized in a tabular format for easy comparison of yields and purity across the different analogs.

Compound IDCarboxylic AcidYield (%)Purity (%)
5a Acetic Acid85>95
5b Benzoic Acid78>95
5c Cyclohexanecarboxylic Acid82>95
............

Visualization of the Synthetic Workflow

The overall strategy for the synthesis of the 5-substituted THIQ library can be visualized using the following workflow diagram.

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_library Library Generation (Parallel Synthesis) cluster_analysis Analysis & Purification Phenylethylamine Phenylethylamine Precursor Nitration Nitration Phenylethylamine->Nitration PictetSpengler Pictet-Spengler Cyclization Nitration->PictetSpengler NitroTHIQ 5-Nitro-THIQ PictetSpengler->NitroTHIQ Reduction Reduction NitroTHIQ->Reduction AminoTHIQ 5-Amino-THIQ (Key Intermediate) Reduction->AminoTHIQ Acylation Parallel Acylation AminoTHIQ->Acylation CarboxylicAcids Diverse Carboxylic Acids (R-COOH) CarboxylicAcids->Acylation THIQLibrary 5-Amido-THIQ Library Acylation->THIQLibrary Purification High-Throughput Purification (HPLC) THIQLibrary->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for the synthesis of a 5-amido-THIQ library.

Mechanism Spotlight: The Pictet-Spengler Reaction

Understanding the mechanism of the Pictet-Spengler reaction is crucial for optimizing reaction conditions and predicting potential side products.

Pictet_Spengler_Mechanism Start β-Arylethylamine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Acid Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Cation Spirocyclic Cation Cyclization->Cation Deprotonation Deprotonation Cation->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Troubleshooting and Expert Insights

  • Pictet-Spengler Reaction: For less reactive phenylethylamines (i.e., those with electron-withdrawing groups), stronger acidic conditions and higher temperatures may be required. However, this can lead to side reactions. The use of Lewis acids can sometimes improve yields and selectivity.

  • Parallel Synthesis: Incomplete reactions are a common issue. Ensuring the use of high-quality reagents and anhydrous solvents is critical. The choice of coupling reagent can also significantly impact the reaction efficiency. For difficult couplings, alternative reagents such as HATU or COMU can be employed.

  • Purification: High-throughput purification can be challenging. Optimizing the HPLC gradient for a representative set of library members before purifying the entire library is recommended.

Conclusion

The strategic synthesis of 5-substituted tetrahydroisoquinoline libraries represents a powerful approach for the discovery of novel and potent bioactive molecules. By leveraging robust and well-established synthetic methodologies such as the Pictet-Spengler reaction, coupled with modern parallel synthesis techniques, researchers can efficiently explore a vast chemical space around this privileged scaffold. The detailed protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in drug discovery and medicinal chemistry, facilitating the generation of high-quality compound libraries for biological screening.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730. [Link]

  • Chrzanowska, M., & Rózalska, M. (2009). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 109(3), 1025-1074. [Link]

  • Larkin, A., & O'Brien, P. (2010). Recent applications of the Pictet–Spengler reaction in medicinal chemistry. Chemical Communications, 46(43), 8138-8150. [Link]

  • Kaur, H., & Singh, P. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. New Journal of Chemistry, 45(13), 5789-5813. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3, 4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]

  • Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(2), 2030-2036. [Link]

  • Ran, C., Wang, G., Wu, T., & Xie, M. (2000). A new convenient approach to preparation of 5 or 6 or 7-nitro-1, 2, 3, 4-tetrahydrisoquinolines and 2-alkylsulfonyl-5 or 6 or 7-nitro-1, 2, 3, 4-tetrahydroisoquinolines. Synthetic Communications, 30(9), 1581-1585. [Link]

  • Dankwardt, S. M., Phan, T. M., & Krstenansky, J. L. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular diversity, 1(2), 113-120. [Link]

  • Gangapuram, M., Eyunni, S., Jean, R., Badisa, R., Mazzio, E., & Redda, K. K. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Journal of cancer science & therapy, 9(7), 528. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of organic chemistry, 75(16), 5627-5634. [Link]

  • Larrivée-Abbadie, P., & Houghten, R. A. (2007). Automated parallel synthesis of a tetrahydroisoquinolin-based library: potential prolyl endopeptidase inhibitors. Journal of combinatorial chemistry, 9(4), 547-550. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]

Sources

Protocol for the Conversion of Isoquinolinol Acetate Salt to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOQ-004

Abstract & Strategic Context

In drug discovery, isoquinolinol motifs are ubiquitous in alkaloids and bioactive scaffolds.[1][2] These compounds are often isolated or synthesized as acetate salts due to the use of acetic acid in upstream HPLC purification or catalytic reduction steps.[1]

Converting the acetate salt to the free base is not merely a neutralization; it is a chemoselective deprotonation .[1] Isoquinolinols are amphoteric: they possess a basic nitrogen (isoquinoline moiety) and an acidic proton (phenolic hydroxyl).[1]

  • The Challenge: Standard free-basing with strong bases (e.g., NaOH, KOH) often results in low recovery.[1] High pH deprotonates the phenolic hydroxyl (

    
    ), forming a water-soluble phenolate anion that resists organic extraction.[1]
    
  • The Solution: This protocol utilizes a buffered pH control strategy to target the specific "pH Window" (

    
    ) where the nitrogen is neutral (free base) but the oxygen remains protonated (phenol), ensuring maximum solubility in organic media.[1]
    

Chemical Theory & Mechanism[1][3]

The success of this procedure relies on the Henderson-Hasselbalch equation.[1] We must navigate the


 difference between the isoquinolinium cation and the phenol.
Functional GroupState in Acetate SaltApprox.[1][3]

Target State (Free Base)Critical pH Limit
Isoquinoline Nitrogen Protonated (

)
~5.4Neutral (

)
Must be

Phenolic Oxygen Neutral (

)
~9.8Neutral (

)
Must be

The "Goldilocks" Zone: We utilize Sodium Bicarbonate (


)  (saturated solution pH 

8.[1]3) rather than Sodium Hydroxide.[1][4][5][6][7] This weak base is strong enough to deprotonate the nitrogen but too weak to significantly deprotonate the phenol, preventing the formation of the water-soluble zwitterion/anion.

Materials & Equipment

Reagents
  • Starting Material: Isoquinolinol Acetate Salt.[1]

  • Base: Saturated Aqueous Sodium Bicarbonate (

    
    ).[1][4]
    
  • Solvent (Extraction): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Note: DCM is preferred for isoquinolinols due to higher solubility of polar aromatics, but EtOAc is greener.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Solvent (Wash): Brine (Saturated NaCl).[1]

Equipment
  • Separatory Funnel (appropriate volume).[1]

  • Rotary Evaporator with vacuum control.[1]

  • pH Paper (Range 1–14) or calibrated pH meter.[1]

  • Vacuum filtration setup (if precipitation occurs).[1]

Experimental Protocols

Method A: Biphasic Extraction (General Purpose)

Best for oils, small scales, or highly soluble derivatives.[1]

Step 1: Solubilization Dissolve the Isoquinolinol Acetate salt in a minimum volume of water.[1]

  • Checkpoint: If the salt is not fully water-soluble, add a small amount of Methanol (<10% v/v) to aid dissolution.[1]

Step 2: Controlled Neutralization Add an equal volume of organic solvent (DCM or EtOAc) to the aqueous phase.[1] While stirring or shaking, slowly add saturated


  solution.
  • Monitor: Gas evolution (

    
    ) will occur.[1]
    
  • Target: Continue addition until gas evolution ceases and the aqueous layer pH reaches 8.0 – 8.5 .

Step 3: Extraction Transfer to a separatory funnel.[1] Shake vigorously for 2 minutes, venting frequently. Allow phases to separate.

  • Observation: The organic layer (bottom for DCM, top for EtOAc) should contain the free base.[1]

  • Repeat: Collect the organic layer.[1] Re-extract the aqueous layer 2 more times with fresh solvent to ensure quantitative recovery.[1]

Step 4: Brine Wash & Drying Combine all organic extracts.[1] Wash once with Brine to remove trapped water/emulsions.[1] Dry the organic phase over anhydrous


 for 15 minutes. Filter off the solid.[1]

Step 5: Isolation Concentrate the filtrate under reduced pressure (Rotovap).[1]

  • Temperature Limit: Do not exceed 40°C bath temperature to prevent oxidative degradation of the electron-rich phenol.[1]

Method B: Isoelectric Precipitation (High Purity/Scale)

Best for solid free bases with low water solubility.[1]

  • Dissolve the acetate salt in water (approx. 5-10 mL/g).[1]

  • Slowly add saturated

    
     dropwise with vigorous stirring.
    
  • Critical Step: As the pH passes 6.0, the solution will become cloudy.[1] Continue adding base until pH reaches 8.0 .[1]

  • Stir the suspension at 0°C (ice bath) for 30 minutes to maximize precipitation.

  • Filter the solid precipitate using a Buchner funnel.[1]

  • Wash the filter cake with cold water (

    
    ) to remove residual acetate salts.[1]
    
  • Dry the solid in a vacuum oven at 40°C.

Process Logic & Visualization

The following diagram illustrates the decision matrix and chemical logic for this specific conversion.

Isoquinolinol_FreeBase Start Start: Isoquinolinol Acetate Salt SolubilityCheck Check Solubility in Water Start->SolubilityCheck Dissolved Fully Dissolved (Aq) SolubilityCheck->Dissolved Yes Suspension Suspension/Partial SolubilityCheck->Suspension No (Add MeOH) BaseAdd Add Sat. NaHCO3 (Target pH 8.0 - 8.5) Dissolved->BaseAdd Suspension->BaseAdd PrecipitationCheck Does Solid Precipitate? BaseAdd->PrecipitationCheck PhenolateWarning WARNING: pH > 10 Forms Phenolate (Water Soluble) Yield Loss! BaseAdd->PhenolateWarning If NaOH used MethodA Method A: Extraction (No Precipitate) PrecipitationCheck->MethodA No MethodB Method B: Filtration (Solid Forms) PrecipitationCheck->MethodB Yes ExtractDCM Extract with DCM (x3) MethodA->ExtractDCM FilterSolid Filter & Wash with Cold Water MethodB->FilterSolid FinalProduct Target: Isoquinolinol Free Base (Neutral N, Protonated OH) ExtractDCM->FinalProduct FilterSolid->FinalProduct

Figure 1: Decision logic for chemoselective neutralization of amphoteric isoquinolinol salts.

Quality Control & Validation

Before proceeding to the next synthetic step, validate the conversion using these metrics:

MethodExpected Result (Free Base)Failure Mode (Salt Remaining)
1H NMR (

or

)
Chemical shift of H-1 (adjacent to N) moves upfield (lower ppm) compared to salt.[1] Acetate singlet (

1.9 ppm) disappears.[1]
H-1 signal remains downfield.[1] Acetate peak persists.[1]
Solubility Soluble in

, DCM.[1]
Insoluble in non-polar organics; floats or oils out.[1]
LC-MS Single peak, Mass

.[1]
Retention time may differ slightly due to pH of mobile phase, but mass is identical.[1]

Troubleshooting Common Issues

Issue 1: Emulsion formation during extraction.

  • Cause: Isoquinolinols can act as surfactants.[1][8]

  • Fix: Filter the biphasic mixture through a pad of Celite or add saturated Brine to increase ionic strength.[1]

Issue 2: Low Yield (Product stuck in aqueous layer).

  • Cause: pH was likely too high (

    
    ), converting the phenol to a phenolate anion.[1]
    
  • Fix: Acidify the aqueous layer back to pH 7 with dilute HCl, then re-adjust carefully to pH 8.5 with

    
     and re-extract.[1]
    

Issue 3: Product oils out but doesn't solidify.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for extraction of alkaloids and phenolic bases).[1]

  • PubChem. Isoquinoline Compound Summary. National Library of Medicine.[1] [Link] (Verified pKa data for isoquinoline core).

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions1951 , 6, 151.[1] (Foundational chemistry regarding isoquinoline salt handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 5-Hydroxy-1,2,3,4-Tetrahydroisoquinoline (5-OH-THIQ)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-OH-THIQ-OX-PREV Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Core Problem Analysis: Why is 5-OH-THIQ Unstable?

The instability of 5-hydroxy-tetrahydroisoquinoline arises from the synergistic reactivity of its functional groups. It is not merely an amine or a phenol; it is an electron-rich aminophene .

  • Electronic Activation: The hydroxyl group at the C5 position donates electron density into the aromatic ring (specifically ortho/para positions), making the ring highly susceptible to single-electron oxidation.

  • The Auto-Oxidation Loop:

    • Step 1: Trace metal ions or light initiate the abstraction of the phenolic hydrogen, forming a phenoxy radical.

    • Step 2: This radical tautomerizes and reacts with molecular oxygen to form para-quinones or ortho-quinone methides.

    • Step 3: The secondary amine (N2 position) acts as a nucleophile, attacking the oxidized ring of a neighboring molecule, leading to rapid polymerization (often observed as "tarring" or black precipitate).

The Golden Rule: 5-OH-THIQ must never exist as a free base in solution in the presence of oxygen for longer than 15 minutes.

Oxidation Mechanism Visualization

The following diagram illustrates the degradation pathway you are trying to prevent. Note the critical role of the "Free Base" state.

OxidationPathway Start 5-OH-THIQ (Free Base) Radical Phenoxy Radical (Intermediate) Start->Radical O2 / Light / Metal Ions Salt HCl/HBr Salt (STABLE FORM) Start->Salt Acid (HX) PROTECTIVE STEP Quinone Quinone/Quinone Methide (Reactive Electrophile) Radical->Quinone -1e- / -H+ Polymer Melanin-like Polymer (Black Tar/Insoluble) Quinone->Polymer Intermolecular Amine Attack

Caption: Figure 1. The oxidative degradation cascade of 5-OH-THIQ vs. the stabilization pathway via salt formation.

Troubleshooting Guides

Module A: Synthesis & Reaction Environment

Issue: Reaction mixture turns pink, green, or brown within minutes.

ParameterSpecificationTechnical Rationale
Solvent Degassing Mandatory Dissolved

is the primary oxidant. Sparging is insufficient; use Freeze-Pump-Thaw (see Protocol A).
Additives Ascorbic Acid (0.1 eq) Acts as a sacrificial reductant, quenching phenoxy radicals before they propagate.
Chelation EDTA (1 mM) Trace

or

in solvents catalyze radical formation. EDTA sequesters these ions.
pH Control Keep < pH 6 Phenolates (

) oxidize

x faster than phenols (

). Avoid basic conditions unless strictly necessary.

Diagnostic Check:

  • If the solution is pink: Quinone formation has begun. Add sodium dithionite (

    
    ) immediately to reduce it back to the phenol.
    
  • If the solution is black: Polymerization is irreversible. Discard and restart.

Module B: Work-up & Purification (The "Danger Zone")

Issue: Product vanishes during silica gel chromatography or turns black on the column.

Root Cause: Silica gel is slightly acidic but often contains trace iron. Furthermore, the free amine binds to silanols, slowing elution and increasing exposure time to air on the vast surface area of the silica.

Corrective Protocol:

  • Avoid Standard Silica: Use Neutral Alumina (Grade III) or Reverse Phase (C18) .

  • The "Acidic Work-up" Strategy:

    • Do not extract the free base into organic solvent and dry it.

    • Instead, evaporate the reaction solvent (if volatile) or dilute with acidic water (0.1 M HCl).

    • Wash the acidic aqueous layer with EtOAc (removes non-basic impurities).

    • Lyophilize the aqueous layer directly to obtain the stable salt.

Module C: Storage & Handling

Issue: White powder turns grey/brown after 1 week.

  • Form: Store only as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

  • Atmosphere: Argon flush is required.[1]

  • Temperature: -20°C.

  • Container: Amber glass (UV protection).

Experimental Protocols

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Use this for all solvents contacting the free base.

  • Place solvent in a Schlenk flask.[2][3]

  • Freeze completely using liquid nitrogen (

    
    ).
    
  • Open to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Close vacuum; thaw in warm water bath. (Gas bubbles will evolve).

  • Repeat 3 times.

  • Backfill with high-purity Argon.

Protocol B: Isolation as Hydrochloride Salt

This is the only reliable method to isolate 5-OH-THIQ.

  • Quench: Upon reaction completion, cool mixture to 0°C.

  • Acidify: Add 2M HCl in

    
     or MeOH dropwise under Argon until pH < 3.
    
  • Precipitate: The salt should precipitate. If not, add cold

    
     (antisolvent) to induce crystallization.
    
  • Filter: Filter under an inert gas blanket (Schlenk frit) or rapidly in air if the cake is washed immediately with cold

    
    .
    
  • Dry: Vacuum dry at room temperature. Result should be an off-white solid.

Safe-Zone Workflow Diagram

Workflow Step1 Reaction Setup (Argon, EDTA, Ascorbic Acid) Step2 Reaction Completion Step1->Step2 Decision Purification Route? Step2->Decision RouteA Standard Silica Column Decision->RouteA High Risk RouteB Direct Salt Formation (HCl/MeOH) Decision->RouteB Preferred RouteC Reverse Phase (C18) (0.1% TFA) Decision->RouteC Alternative Fail DEGRADATION (Black Tar) RouteA->Fail Success Stable Product (White Solid) RouteB->Success RouteC->Success

Caption: Figure 2. Decision logic for purification. Note that standard silica chromatography is designated as a high-failure route.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection to stabilize the molecule? A: Yes. Protecting the nitrogen (N-Boc) significantly reduces degradation. The amine is no longer nucleophilic, preventing the polymerization step shown in Figure 1. However, the phenol remains susceptible to oxidation, so inert handling is still required until the phenol is also protected (e.g., as a benzyl ether).

Q: My product is an oil after workup. Is this normal? A: No. The free base of 5-OH-THIQ is often an oil or low-melting solid, but it is highly unstable in this state. If you have an oil, you likely have the free base mixed with oxidation byproducts. Convert it to a salt (Protocol B) immediately to obtain a stable solid.

Q: Why does the literature mention "Pictet-Spengler" reactions for this class? A: This is a common synthetic route. However, if you are using formaldehyde in a Pictet-Spengler reaction, be aware that 5-OH-THIQ can react with excess aldehyde to form "spinach-like" bridged byproducts. Ensure strict stoichiometry.

References

  • Mechanisms of Catecholamine Oxidation

    • Slawson, C., et al. (2014).
    • Context: Establishes the radical-mediated pathway for electron-rich phenolic amines.
  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134.[1] Handling Air-Sensitive Reagents.

    • Context: The industry standard for Schlenk line and degassing techniques cited in Protocol A.
  • Synthesis of Tetrahydroisoquinolines

    • Maryanoff, B. E., et al. (1987). Pyrroloisoquinoline antidepressants. 1. Synthesis and biological activity.[4][5][6] Journal of Medicinal Chemistry.

    • Context: Details the salt formation and stabilization of THIQ deriv
  • Purification Strategies

    • Purification of Labor
    • Context: Standard reference for recrystallization of amine salts to remove oxid

Sources

solubility issues of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling in Organic Solvents

Executive Summary: The "Amphiphilic" Challenge

Researchers frequently encounter solubility hurdles with 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate because it possesses contradictory chemical properties. It is a "Janus-faced" molecule:

  • The Core: A lipophilic tetrahydroisoquinoline ring.[1][2]

  • The Substituents: A polar 5-hydroxyl group (phenol) and an ionic acetate counter-ion at the secondary amine.[1][2]

The Core Issue: As an acetate salt, the lattice energy is high, making it hydrophilic.[3][2] It resists dissolution in the non-polar organic solvents (DCM, Toluene, Hexanes) typically preferred for synthetic reactions like alkylation or acylation.[4][3] To master this compound, you must learn to toggle between its Salt Form (storage/stability) and its Free Base Form (reactivity/organic solubility).[3][2]

Solubility Matrix & Solvent Compatibility

The following data summarizes the solubility profile of the Acetate Salt form.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar Water [1][4][3][2] ★★★★★ (High)Excellent solubility due to ionic dissociation.[1][3][2]
Protic Polar Methanol (MeOH) [1][2] ★★★★☆ (Good)Best organic solvent for the salt form.[3]
Protic Polar Ethanol (EtOH) [1][2] ★★☆☆☆ (Fair)Solubility drops significantly compared to MeOH.[1][3] Heating required.[1][3][2]
Aprotic Polar DMSO / DMF [1][4] ★★★★★ (High)Universal solvents, but difficult to remove post-reaction.[3][2]
Chlorinated DCM / Chloroform ☆☆☆☆☆ (Insoluble)Major Pain Point. The salt will float/suspend.[1][2] Requires free-basing.[1][4][3][2]
Esters Ethyl Acetate [1][2] ★☆☆☆☆ (Poor)Not recommended for dissolving the salt; good for extracting the free base.[3]
Hydrocarbons Hexane / Toluene ☆☆☆☆☆ (Insoluble)Completely incompatible with the salt form.[1][2]

Mechanistic Decision Logic (Visualization)

Before starting your experiment, use this decision tree to select the correct solvent system based on your end goal.

SolubilityLogic Start START: Define Application Decision1 Is the goal Synthesis or Analysis? Start->Decision1 Synthesis Synthesis (e.g., Alkylation) Decision1->Synthesis Analysis Analysis (HPLC/LC-MS) Decision1->Analysis Decision2 Required Solvent Type? Synthesis->Decision2 Result2 Dissolve in H2O/MeOH (Add 0.1% Formic Acid) Analysis->Result2 NonPolar Non-Polar (DCM, Toluene) Decision2->NonPolar Reagent requires dry organic Polar Polar (MeOH, DMF) Decision2->Polar Reagent tolerates polar Action1 CRITICAL STEP: Convert to Free Base NonPolar->Action1 Action2 Use Acetate Salt directly Polar->Action2 Result1 Soluble in DCM/EtOAc Action1->Result1

Figure 1: Solvent Selection Workflow. Note that for non-polar synthetic applications, the salt form is a "dead end" until converted to the free base.[4][3]

Troubleshooting Guides (Q&A)

Scenario A: The "Suspension" Synthesis

Q: I am trying to react this compound with an acid chloride in Dichloromethane (DCM), but the starting material is just a suspension. It won't dissolve. What should I do?

A: This is the most common issue.[1] You are trying to dissolve an ionic salt (acetate) in a non-polar solvent (DCM). The lattice energy of the salt is too high for DCM to overcome.[1]

  • The Fix (In-situ): Add a tertiary amine base (like Triethylamine or DIPEA) to the reaction mixture before adding the acid chloride.[1][4][2]

    • Mechanism:[1][4][5][6] The base deprotonates the ammonium acetate, liberating the free amine (free base) and forming Triethylammonium acetate (which is more soluble in organics).[3] The free base of the isoquinoline will then dissolve in DCM.

  • The Fix (Pre-treatment): Perform a "Free-Basing" extraction (see Section 5) to isolate the neutral amine before starting the reaction.[1][4]

Scenario B: HPLC Peak Tailing

Q: I dissolved the sample in Methanol for HPLC, but the peak is tailing severely and retention times are shifting.

A: The secondary amine in the tetrahydroisoquinoline ring interacts with residual silanol groups on C18 columns, causing tailing.[2] Furthermore, the acetate counter-ion can buffer the local pH unpredictably.[3]

  • The Fix: Ensure your mobile phase is acidic (pH < 3).[1]

    • Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile mobile phases.[1] This ensures the nitrogen remains fully protonated (

      
      ), preventing silanol interaction and sharpening the peak.[3]
      
Scenario C: Extraction Failures

Q: I finished my reaction and tried to extract the product into Ethyl Acetate, but the product stayed in the water layer.

A: 1,2,3,4-Tetrahydro-5-isoquinolinol is amphoteric.[1][4][3][2] It has a basic amine and an acidic phenol.[1][3]

  • If pH is too low (< 7): The nitrogen is protonated (cationic).[1] It stays in water.[1][3][2]

  • If pH is too high (> 10): The phenol is deprotonated (anionic phenolate). It stays in water.[1][3][2]

  • The Fix: You must target the Isoelectric Point (pI) .[1][2] Adjust the aqueous layer pH to roughly 8.0–9.0 using saturated Sodium Bicarbonate (

    
    ).[1][2] At this pH, the amine is neutral, and the phenol is largely protonated, making the molecule maximally lipophilic for extraction into Ethyl Acetate or DCM.[1][4][3]
    

Standard Operating Procedure: Converting to Free Base

If you require solubility in DCM, Chloroform, or Toluene, you must remove the acetate group.[1][4][3]

Protocol: Biphasic Neutralization
  • Dissolution: Dissolve 1.0 equivalent of This compound in the minimum volume of water (approx. 10 mL per gram).[1][4][3][2]

  • Solvent Addition: Add an equal volume of Dichloromethane (DCM) .[1][2] You will see two clear layers.[1][3][2]

  • Basification: While stirring vigorously, slowly add Saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Target pH: Adjust aqueous layer to pH 8.5–9.0.[1][3]

    • Observation: You may see temporary cloudiness as the free base precipitates and then migrates into the DCM layer.[1][2]

  • Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.[1][3]

  • Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Evaporation: Remove solvent in vacuo.

    • Result: You now have the Free Base (likely a viscous oil or low-melting solid).[1][4] Use this immediately for your reaction in organic solvents.[1][3]

FreeBaseProtocol Step1 1. Dissolve Acetate Salt in Water Step2 2. Add DCM (Biphasic) Step1->Step2 Step3 3. Add NaHCO3 (Target pH 9) Step2->Step3 Step4 4. Phase Separation (Product -> DCM) Step3->Step4

Figure 2: Workflow for converting the hydrophilic acetate salt into the lipophilic free base.

References

  • ChemicalBook. (2024).[1][3][2][6] 1,2,3,4-Tetrahydroisoquinoline Properties and Solubility Data. Retrieved from [1][4][3]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[3][7] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[3][2] Wiley-VCH.[1][4][3] (General reference for amine acetate salt solubility profiles).

  • PubChem. (2024).[1][3][2] Compound Summary: 1,2,3,4-Tetrahydroisoquinoline.[1][4][3][2][6][7][8][9][10][11][12][13] National Library of Medicine.[1][3] Retrieved from [1][4][3]

  • Fisher Scientific. (2024).[1][3][6] Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [1][4][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Purification of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Optimization of THIQ Chromatography Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of the Problem

Tetrahydroisoquinoline (THIQ) derivatives are typically secondary or tertiary amines with a


 range of approximately 9.0–9.8. Standard flash chromatography utilizes silica gel (

), which possesses surface silanol groups (

) that act as weak Brønsted acids (

).

The Conflict: When basic THIQs contact acidic silanols, protonation occurs, forming a reversible but strong ionic bond. This results in:

  • Tailing/Streaking: Slow desorption kinetics cause peaks to widen and trail.

  • Irreversible Adsorption: Product remains stuck at the baseline.

  • Decomposition: Acid-sensitive derivatives (e.g., enamines or specific protecting groups) may degrade.

This guide provides field-proven protocols to neutralize these interactions and achieve high-purity isolation.

Module 1: Troubleshooting Peak Shape (Tailing & Streaking)

Q: My THIQ derivative elutes as a broad streak or stays at the baseline. How do I fix this?

A: You must suppress silanol ionization or compete for binding sites.

There are two primary methods to resolve this on standard silica:

Method A: The "Modifier" Approach (Standard)

Add a basic modifier to your mobile phase. This base competes with your THIQ for the acidic silanol sites, effectively "blocking" them.

  • Triethylamine (TEA): Add 1–3% v/v TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

    • Protocol: Pre-rinse the column with 3 column volumes (CV) of the mobile phase containing TEA before injecting your sample. This ensures the silica is "neutralized" before the compound hits it.

  • Ammonia (

    
    ):  For polar THIQs requiring Dichloromethane (DCM) and Methanol (MeOH).
    
    • The "Magic Solvent": Prepare a stock solution of DCM : MeOH :

      
       (90 : 9 : 1) .[1] Use this as your "B" solvent in a gradient with pure DCM.
      
Method B: The "Amine-Silica" Approach (Superior)

Switch to Amine-Functionalized Silica (KP-NH) .

  • Why: The silica surface is chemically bonded with propyl-amine groups.[2] The surface is basic (pH ~9.5), preventing the THIQ from protonating.

  • Benefit: No toxic modifiers (TEA) needed in the solvent; run standard Hexane/EtOAc gradients; higher loading capacity.

Module 2: Decision Framework for Purification

Use the following logic flow to select the correct stationary phase and solvent system for your specific derivative.

THIQ_Purification_Logic Start Start: THIQ Derivative Solubility Is it soluble in Hexane/EtOAc? Start->Solubility AcidSensitive Is it Acid Sensitive? Solubility->AcidSensitive Yes PolarityCheck Is it highly polar? Solubility->PolarityCheck No (Needs DCM/MeOH) UseAmineSilica Use Amine-Silica (KP-NH) Solvent: Hex/EtOAc AcidSensitive->UseAmineSilica Yes (Prevent decomp) StandardSilica Standard Silica + 1% TEA AcidSensitive->StandardSilica No DCM_MeOH Use DCM / MeOH / NH4OH (90:9:1) PolarityCheck->DCM_MeOH Standard Polarity ReversePhase Use C18 Reverse Phase Buffer: NH4HCO3 (pH 10) PolarityCheck->ReversePhase Very High Polarity

Figure 1: Decision tree for selecting stationary phases and mobile phases based on THIQ solubility and stability.

Module 3: Optimized Solvent Systems

The following table summarizes validated solvent systems for THIQ purification.

Compound TypeStationary PhaseSolvent ASolvent BModifierNotes
Lipophilic THIQ Standard SilicaHexaneEtOAc1-3% TEA Pre-equilibrate column with TEA.
Lipophilic THIQ Amine Silica (KP-NH)HexaneEtOAcNone Best resolution; no smell.
Polar THIQ Standard SilicaDCMMeOH

Use "Magic Solvent" ratio (see below).
Polar THIQ C18 (Reverse Phase)WaterAcetonitrile0.1% Formic Acid Only if compound is acid-stable.
Acid-Labile Amine Silica (KP-NH)HexaneEtOAcNone Prevents acid-catalyzed degradation.

The "Magic Solvent" Recipe for Polar Alkaloids: For THIQs that stick to silica even with TEA, use this isocratic or gradient mixture:

  • Dichloromethane (DCM): 90 parts

  • Methanol (MeOH): 9 parts

  • Ammonium Hydroxide (28-30%

    
    ):  1 part
    Note: Mix MeOH and 
    
    
    
    first, then add to DCM to prevent miscibility issues.

Module 4: Sample Loading & Workup Protocols

Q: My crude sample is a dark oil. How should I load it?

A: Avoid liquid loading with strong solvents (like DCM) for basic amines. Liquid loading with DCM often causes "band broadening" because the solvent is stronger than the starting mobile phase.

Recommended: Dry Loading

  • Dissolve crude THIQ in a minimal amount of MeOH/DCM.

  • Add Amine-Silica or Celite (ratio 1:3 sample to sorbent). Do not use acidic silica for dry loading if your compound is sensitive.

  • Evaporate to dryness on a rotovap.

  • Load the free-flowing powder into a solid load cartridge.

Q: Can I clean up the sample before the column?

A: Yes. The "Acid-Base Extraction" is the most powerful self-validating purification step for THIQs. This protocol removes non-basic impurities (neutrals/acids) before chromatography, often simplifying the separation significantly.

Acid_Base_Extraction Crude Crude Reaction Mixture (Organic) AcidWash Extract with 1M HCl (aq) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Discard Impurities) Sep1->OrgLayer1 Neutrals/Acids AqLayer1 Aqueous Layer (Contains THIQ-H+) Sep1->AqLayer1 Protonated Amine Basify Basify to pH 10 (NaOH or NH4OH) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure THIQ (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow to isolate THIQ free bases from neutral/acidic byproducts.

Module 5: Stability & Storage

Q: My purified compound turned yellow/brown after a few days. Why?

A: THIQs are prone to air-oxidation to form N-oxides or dehydrogenation to isoquinolines.

Prevention Protocol:

  • Elution: Never leave the compound on the silica column overnight; the high surface area catalyzes oxidation.

  • Storage: Store as the HCl or Tartrate salt rather than the free base. Salts are significantly more stable.

    • To make salt: Dissolve free base in Et2O, add 2M HCl in Et2O dropwise. Filter the precipitate.

  • Solvents: Avoid Chloroform (

    
    ) if possible, as it can form reactive carbenes or contain HCl traces that degrade sensitive derivatives. Use DCM instead.
    

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Biotage. (2023).[3] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems. Retrieved from [Link]

  • Common Organic Chemistry. (2024). Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH). Retrieved from [Link]

Sources

troubleshooting Pictet-Spengler cyclization for 5-hydroxy isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 5-Hydroxy Isomers & Electron-Rich Substrates

Status: Operational Agent: Senior Application Scientist Case ID: PS-CYC-5OH-REGIO

Overview

Welcome to the technical support hub for the Pictet-Spengler cyclization. This guide specifically addresses the challenges associated with 5-hydroxy isomers and electron-rich substrates .

In the context of Pictet-Spengler chemistry, "5-hydroxy isomer" issues typically refer to two distinct but related challenges depending on your starting material:

  • Regioselectivity (The "Isomer" Trap): Cyclization of meta-substituted phenethylamines (e.g., m-tyramine) yielding a mixture of 6-hydroxy (para-cyclized) and 8-hydroxy (ortho-cyclized) tetrahydroisoquinolines (THIQs).

  • Chemoselectivity & Stability: Cyclization of 5-hydroxytryptamine (serotonin) derivatives, where the electron-rich 5-OH group promotes oxidative polymerization (tar formation) or competing side reactions rather than the desired C2-cyclization.

This guide provides self-validating protocols to resolve both.

Part 1: The Regioselectivity Crisis (Isoquinoline Synthesis)

Symptom: You are cyclizing a 3-hydroxyphenethylamine (or similar meta-substituted amine) and obtaining an inseparable mixture of 6-substituted and 8-substituted isomers.

The Mechanism: The hydroxyl group at the meta position activates the ring. Cyclization can occur:

  • Para to the OH (Position 6): Sterically favored, often the "biomimetic" product.

  • Ortho to the OH (Position 8): Electronically viable, sometimes favored by chelation or specific Lewis acids.

Troubleshooting Guide
Variable Adjustment Technical Rationale
Solvent/Buffer Switch to Phosphate Buffer (pH 6-7) Critical Insight: Phosphate is not just a buffer; it acts as a bifunctional catalyst. It facilitates the proton transfer required for the formation of the iminium ion while maintaining a pH that minimizes "ortho" attack. This "biomimetic" condition strongly biases the reaction toward the para (6-OH) isomer.
Acid Catalyst Avoid Strong Lewis Acids Strong Lewis acids (e.g.,

) often degrade regioselectivity by coordinating to the phenolic oxygen, altering the electronic activation of the ring.
Protecting Groups Use O-Benzyl or O-Methyl If the free phenol is not required immediately, protecting it increases steric bulk at the ortho position, forcing cyclization to the para position (Position 6).
Visualizing the Pathway

Regioselectivity Start 3-Hydroxyphenethylamine (m-Tyramine) Imine Iminium Intermediate Start->Imine + Aldehyde Para 6-Hydroxy Isomer (Para-cyclization) TARGET Imine->Para Phosphate Buffer (Steric Control) Ortho 8-Hydroxy Isomer (Ortho-cyclization) BYPRODUCT Imine->Ortho Strong Acid/High T (Electronic Control)

Caption: Bifurcation of the Pictet-Spengler pathway for meta-substituted substrates. Phosphate buffering promotes the desired para-cyclization path.

Part 2: The Stability Trap (Indole/Serotonin Derivatives)

Symptom: Reaction turns black/dark brown immediately. TLC shows a streak (polymerization) or baseline material, with low yield of the 5-hydroxy-tetrahydro-


-carboline.

The Mechanism: 5-Hydroxytryptamine is excessively electron-rich. Under standard harsh acidic conditions (TFA/DCM), the indole ring undergoes oxidative coupling (quinone imine formation) faster than the Pictet-Spengler cyclization.

FAQ: Solving Instability

Q: My reaction turns to tar. How do I stop oxidation? A: You must exclude oxygen and control the oxidation potential.

  • Degas Solvents: Sparge all buffers/solvents with Argon for 15 minutes before use.

  • Add Antioxidants: Include 1.0 equivalent of Sodium Ascorbate or Sodium Metabisulfite in the reaction mixture. This acts as a sacrificial reductant.

  • pH Control: Avoid pH < 2. Use the Phosphate Buffer Method (see Protocol below).

Q: I am getting the "Spiro" product instead of the fused ring. A: This is a kinetic trap. Attack at C3 (indole) is faster than C2. Usually, the C3-spiroindolenine rearranges to the C2-product.

  • Fix: Increase temperature slightly (to 50°C) to overcome the activation energy for the rearrangement.

  • Fix: Ensure the medium is acidic enough (pH ~4-5) to protonate the intermediate, but not so acidic it destroys the starting material.

Part 3: Validated Protocol (The Phosphate Buffer Method)

This protocol is the "Gold Standard" for sensitive 5-hydroxy isomers (both isoquinoline and carboline series). It mimics enzymatic conditions (e.g., Norcoclaurine Synthase).[1]

Reagents:

  • Substrate: 5-Hydroxytryptamine (HCl salt) or m-Tyramine.

  • Aldehyde: 1.2 equivalents.

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 6.0).

Workflow:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in 10 mL of degassed 0.1 M Phosphate Buffer (pH 6.0).

  • Addition: Add the aldehyde (1.2 mmol).

    • Note: If the aldehyde is insoluble in water, add a co-solvent (MeOH or EtOH) up to 20% v/v.

  • Incubation: Seal under Argon. Stir at 50°C for 4–16 hours.

    • Monitoring: Check HPLC/LC-MS. The imine often forms quickly; cyclization is the rate-determining step.

  • Workup:

    • Basify to pH 8.5 with saturated

      
      .
      
    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

    • Crucial: Do not dry the organic layer with strong Lewis acidic drying agents if the product is unstable; use

      
      .
      

Why this works: Phosphate acts as a general acid-base catalyst, shuttling protons to the imine nitrogen without creating a harsh cationic environment that triggers polymerization.

Part 4: Diagnostic Flowchart

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start: Reaction Analysis Result What is the result? Start->Result Tar Black Tar / Polymer Result->Tar Decomposition NoRxn No Reaction / Only Imine Visible Result->NoRxn Stalled WrongIso Wrong Regioisomer (Ortho/8-OH) Result->WrongIso Mixture Sol1 Action: Add Antioxidant (Na Ascorbate) + Degas Tar->Sol1 Sol2 Action: Increase Temp to 50°C or Check Aldehyde Purity NoRxn->Sol2 Sol3 Action: Switch to Phosphate Buffer pH 6 WrongIso->Sol3

Caption: Decision matrix for diagnosing Pictet-Spengler failures.

References
  • Biomimetic Phosphate Catalysis: Pesnot, T., et al. "Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids." Chemical Communications, 2011. Link

  • Regioselectivity Mechanisms: Maresh, J. J., et al. "Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation." Tetrahedron Letters, 2014. Link

  • Enzymatic/Biocompatible Approaches: Lichman, B. R., et al. (Hailes Group). "Biocompatible Pictet-Spengler reaction for one-pot syntheses of tetrahydroisoquinolines." Green Chemistry, 2015. Link

  • General Mechanism & History: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 2011.[2] Link

Sources

stability of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (CAS 164653-60-5). The information below synthesizes chemical kinetics, stability profiling, and practical handling protocols to ensure experimental reproducibility.

Technical Specifications & Compound Identity

Before troubleshooting, verify the exact chemical entity. The term "Acetate" in this context refers to the acetic acid salt of the base amine, not an ester derivative.

ParameterSpecification
Chemical Name This compound (Salt)
CAS Number 164653-60-5
Molecular Formula C₁₁H₁₅NO₃ (C₉H₁₁NO[] · C₂H₄O₂)
Molecular Weight 209.24 g/mol (Salt) vs. 149.19 g/mol (Free Base)
Core Structure Phenolic tetrahydroisoquinoline (THIQ) scaffold
pKa (Calculated) ~9.5 (Amine), ~10.0 (Phenol), 4.76 (Acetic Acid)

Part 1: Stability Profile & Degradation Mechanisms

The is governed by two competing degradation pathways: Autoxidation (driven by the phenolic moiety) and Oxidative Dehydrogenation (driven by the secondary amine).

Critical Stability Factors
  • pH Sensitivity:

    • pH < 5.0 (Stable): The protonated ammonium form resists oxidation.

    • pH > 7.0 (Unstable): The free base and phenolate forms rapidly undergo autoxidation, leading to polymerization and quinone formation (browning).

  • Dissolved Oxygen: The phenolic ring is electron-rich. In the presence of oxygen and trace metals, it oxidizes to form reactive quinone intermediates.

  • Light: UV/Visible light accelerates the radical generation process, catalyzing dehydrogenation to the dihydroisoquinoline or isoquinoline species.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes users must mitigate.

degradation_pathway cluster_legend Degradation Drivers Compound 1,2,3,4-Tetrahydro-5-isoquinolinol (Acetate Salt) FreeBase Free Base Species (pH > 7) Compound->FreeBase Dissociation (Buffer pH > pKa) Radical Phenoxy Radical Intermediate FreeBase->Radical O2 / Light / Metals Imine 3,4-Dihydroisoquinoline (Dehydrogenation) FreeBase->Imine Oxidative Dehydrogenation Quinone Quinone/Polymer (Brown Precipitate) Radical->Quinone Polymerization Avoid: High pH, Oxygen, Light Avoid: High pH, Oxygen, Light

Caption: Primary degradation pathways of phenolic THIQs. High pH promotes free base formation, leading to rapid oxidation (red path) or dehydrogenation (green path).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution turned from clear/pale yellow to brown/black overnight. Is it still usable?

  • Diagnosis: This indicates oxidative polymerization of the phenol group (similar to the browning of dopamine or apples).

  • Root Cause: Exposure to oxygen at neutral or alkaline pH.

  • Action: Discard the solution. The presence of quinones can covalently modify proteins and interfere with assays.

  • Prevention:

    • Prepare solutions in degassed solvents.

    • Lower the pH (pH 3–5) using 0.1% Acetic Acid or HCl.

    • Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid (1 mM) if compatible with your assay.

Issue 2: Precipitation

Q: I dissolved the powder in PBS (pH 7.4), and a white precipitate formed after 1 hour.

  • Diagnosis: Formation of the insoluble free base .

  • Root Cause: The acetate salt dissociates in PBS. The pH of PBS (7.4) is close to the pKa of the amine, reducing solubility.

  • Action: Acidify the sample immediately with dilute acetic acid to see if it redissolves.

  • Prevention: Avoid storing concentrated stocks (>10 mM) in neutral buffers. Prepare high-concentration stocks in DMSO or Water acidified with 0.1% Formic Acid/Acetic Acid , then dilute into the assay buffer immediately before use.

Issue 3: Loss of Potency in Cell Culture

Q: The compound shows no effect in my 24-hour incubation assay, despite fresh preparation.

  • Diagnosis: Rapid degradation in culture media (DMEM/RPMI).

  • Root Cause: Culture media typically contains iron/copper salts and has a pH of 7.4, creating a perfect environment for Fenton chemistry-mediated oxidation.

  • Action:

    • Refresh the media containing the drug every 6–12 hours.

    • Check if the media contains pyruvate (a scavenger) or add supplements to stabilize the redox environment.

    • Quantify actual exposure using LC-MS from media aliquots at t=0 and t=24h.

Part 3: Recommended Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-80°C).

  • Solvent Choice: Use DMSO (Anhydrous) or 0.1 M Acetic Acid in water. Avoid pure water or PBS for storage.

  • Weighing: Weigh the acetate salt (MW 209.24).

  • Dissolution:

    • Dissolve 2.09 mg in 1 mL of solvent.

    • Vortex under a stream of Nitrogen or Argon gas to displace oxygen.

  • Storage: Aliquot into light-protective amber vials. Store at -80°C .

    • Stability: >6 months at -80°C; <24 hours at Room Temp.

Protocol B: LC-MS Quality Control Check

Run this check if you suspect degradation.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 280 nm (Phenol absorption)
Expected Mass [M+H]⁺ = 150.09 (Note: The acetate ion [60 Da] dissociates; you detect the cation).
Impurity Flags Mass shifts of -2 Da (Dihydroisoquinoline) or +14/16 Da (Oxidation products).

References

  • ChemicalBook. (2023). This compound Properties and CAS 164653-60-5.[][2][3][4]Link

  • PubChem. (2025).[5] 1,2,3,4-Tetrahydroisoquinoline Derivatives and Stability Data. National Library of Medicine. Link

  • Bjerg, E. E., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Journal of Organic Chemistry. Link

  • Luo, J., et al. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives. RSC Advances.[6] Link

  • Sigma-Aldrich. (2025). Technical Bulletin: Handling and Storage of Phenolic Amines and Tetrahydroisoquinolines.Link

Sources

removing acetate counterions from tetrahydroisoquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Salt Exchange for Tetrahydroisoquinoline (THIQ) Intermediates

Case ID: THIQ-ACE-REM-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Removal of Acetate Counterions from Secondary Amine Scaffolds[1][2]

Executive Summary

You are likely encountering a persistent singlet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 1.9–2.0 ppm in your 

H NMR, indicating a stubborn acetate counterion.[2] Tetrahydroisoquinolines (THIQs) are secondary amines with a pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

9.5–9.[2]7. When purified via HPLC with ammonium acetate buffers, they form stable acetate salts.[1][2] Because acetic acid is a weak acid (pKa 4.[1][2]76) and high-boiling relative to solvents like DCM, it often "gums up" rather than subliming during lyophilization, or it co-elutes during chromatography.[1][2]

This guide provides three validated workflows to displace acetate, chosen based on your compound's stability and scale.

Module 1: The Thermodynamic Driver (Why this happens)

To remove acetate, you must destabilize the THIQ-Acetate salt complex.[1][2] This is a competition between acids.[1][2] You cannot simply "wash" acetate away with water because the salt is often soluble in both aqueous and organic phases (lipophilic salts).

The Logic of Displacement: You must introduce a counterion (like Cl


) associated with an acid (HCl) that is significantly stronger than acetic acid.[2]
  • Acetic Acid pKa: ~4.8[1]

  • HCl pKa: ~ -7.0[1][2][3][4]

  • THIQ-Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     pKa:  ~9.6[2][5][6][7]
    

By flooding the system with excess protons from a strong acid, you protonate the acetate anion (turning it into volatile acetic acid) and force the THIQ to pair with the new, non-volatile counterion (Cl


).

SaltExchangeLogic THIQ_Ac THIQ • Acetate (Stable Salt) Equilibrium Proton Transfer Equilibrium THIQ_Ac->Equilibrium HCl Excess HCl (Strong Acid, pKa -7) HCl->Equilibrium THIQ_Cl THIQ • HCl (Target Salt) Equilibrium->THIQ_Cl Irreversible Displacement AcOH Acetic Acid (Volatile, pKa 4.8) Equilibrium->AcOH Removed via Evaporation

Figure 1: The thermodynamic displacement of the weak acetate counterion by the strong conjugate base chloride.[2]

Module 2: Validated Removal Protocols

Protocol A: The "Free Base" Extraction (Standard)

Best for: Lipophilic THIQs soluble in DCM or EtOAc. Risk: Oxidation of the secondary amine if left exposed to air too long.

  • Dissolution: Dissolve the THIQ-Acetate residue in DCM (preferred) or Ethyl Acetate.[1][2] Use ~10-20 mL per gram.[1][2]

  • Basification: Wash the organic layer with saturated aqueous NaHCO

    
      (2x).
    
    • Note: If the acetate is stubborn, use 1M NaOH (pH > 12), but ensure your THIQ substituents are stable to strong base.

  • Partition: The THIQ is now a free base (neutral) and stays in the organic layer. Acetate (sodium acetate) moves to the aqueous layer.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter.
  • Conversion (Optional): If you need the HCl salt, add 1.1 eq of HCl in Dioxane (4M) or HCl in Ether (2M) to the free base solution before evaporating.

  • Evaporation: Rotovap to dryness.

Protocol B: Direct Salt Metathesis (Lyophilization)

Best for: Polar THIQs or water-soluble peptides.[1][2]

  • Dissolve: Dissolve the intermediate in a mixture of 1,4-Dioxane/Water (1:1) or tBuOH/Water .

  • Acidify: Add excess HCl (approx. 5–10 equivalents relative to amine). Use dilute aqueous HCl (0.1 M to 1 M).[1][2]

  • Freeze & Lyophilize: Freeze-dry the sample.

    • Mechanism:[1][3][6][8][9] The HCl protonates the acetate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Acetic Acid. Under high vacuum, acetic acid and excess HCl sublime.
      
  • Repeat: Crucial Step. Redissolve in water/HCl and lyophilize a second time. A single pass rarely removes 100% of the acetate.

Protocol C: Solid Phase Extraction (SCX Columns)

Best for: Small scale (<500 mg) or high-throughput purification.[1][2]

  • Load: Dissolve compound in MeOH (or MeOH/DCM). Load onto a Strong Cation Exchange (SCX-2) cartridge (sulfonic acid based).

  • Wash: Flush with 3-5 column volumes (CV) of MeOH .

    • Result: Neutral impurities and free acetic acid wash through.[1][2] The THIQ amine binds tightly to the sulfonic acid resin.

  • Release: Elute with 2M NH

    
     in MeOH .
    
  • Finish: Evaporate the ammoniacal methanol. You now have the clean free base.

Module 3: Troubleshooting & FAQs

Visualizing the Workflow Selection

ProtocolSelection Start Start: THIQ-Acetate Salt SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck ProtocolA Protocol A: Liquid-Liquid Extraction (Wash with NaHCO3) SolubilityCheck->ProtocolA Yes ProtocolB Protocol B: Lyophilization (Repeated HCl freeze-drying) SolubilityCheck->ProtocolB No (Water soluble) ProtocolC Protocol C: SCX Cartridge (Catch & Release) SolubilityCheck->ProtocolC Small Scale / Amphiphilic

Figure 2: Decision tree for selecting the appropriate acetate removal method.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
"Gummy" Oil instead of Solid THIQ-HCl salts are often hygroscopic or trap solvent.[1][2]Trituration: Dissolve the oil in a minimum amount of MeOH/DCM, then add excess Diethyl Ether or Pentane while stirring rapidly. A white solid should precipitate.[1][2] Filter under Nngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.[2]
Residual Singlet at 1.9 ppm Incomplete exchange; Acetate trapped in crystal lattice.[1][2]Azeotropic Distillation: Dissolve in Toluene (or DCM) and rotovap.[1][2] Repeat 3x. Toluene helps drag out acetic acid.[1][2][10]
Degradation/Color Change Free base oxidation (THIQs oxidize to isoquinolines or N-oxides).[1][2]Store as the HCl salt immediately.[2] Do not leave the free base in solution for extended periods.[2] Flush all flasks with Argon.[1][2]
NMR Shift Confusion Unsure if peak is Acetate or impurity.Run NMR in Dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

O
. Acetate is distinct at ~1.90 ppm.[2][11] In DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, it is ~1.91 ppm.[2] If the peak integrates to <3 protons, it may be non-stoichiometric inclusion.[1][2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1][12]

  • Biotage AB. "Strategies for the Purification of Amines using ISOLUTE® SCX-2." Technical Note TN124.[1][2]

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition; Butterworth-Heinemann, 2017 .[1][2] (Standard text for salt formation and purification protocols).

  • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1] Org.[1][2][13][14][15] Process Res. Dev.2000 , 4, 427–435.[1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydroisoquinolinols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolinols (THIQs) are a class of organic compounds featuring a tetrahydroisoquinoline core structure with one or more hydroxyl groups. This structural motif is prevalent in a wide array of natural products, including many isoquinoline alkaloids with significant pharmacological properties. As such, the precise structural elucidation of THIQ derivatives is a critical task in natural product chemistry, drug discovery, and metabolomics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical tool for the identification and characterization of these compounds. The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint of a molecule's structure. Understanding these patterns is key to differentiating between isomers and confirming the identity of novel compounds.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of tetrahydroisoquinolinols. We will explore the fundamental fragmentation pathways, the influence of the hydroxyl group's position on the aromatic ring, and the impact of substituents on both the nitrogen atom and the tetrahydroisoquinoline core. This guide is designed to equip researchers with the necessary knowledge to confidently interpret the mass spectra of this important class of molecules.

Core Fragmentation Pathways of the Tetrahydroisoquinoline Scaffold

The fragmentation of the tetrahydroisoquinoline core is primarily governed by the stability of the resulting fragment ions. The presence of the nitrogen atom and the aromatic ring dictates the most favorable cleavage points. The most common fragmentation pathways observed for the protonated tetrahydroisoquinoline molecule ([M+H]⁺) are benzylic cleavage and retro-Diels-Alder (RDA) reaction.

Benzylic Cleavage

The most characteristic fragmentation of the tetrahydroisoquinoline skeleton is the cleavage of the C1-Cα bond, which is a benzylic cleavage. This results in the formation of a stable iminium ion. For the unsubstituted 1,2,3,4-tetrahydroisoquinoline, this cleavage leads to the loss of a hydrogen radical from the C1 position, resulting in a prominent M-1 peak[1]. In substituted tetrahydroisoquinolines, this pathway often leads to the formation of a tropylium ion or a related stable aromatic cation. For instance, in the fragmentation of 1-methyl-1,2,3,4-tetrahydroisoquinoline, the initial benzylic cleavage is followed by a rearrangement to a cycloheptatrienyl species, which then loses vinylamine to form the tropylium ion at m/z 91[2].

Retro-Diels-Alder (RDA) Reaction

The retro-Diels-Alder reaction is another important fragmentation pathway for cyclic systems, including the tetrahydroisoquinoline nucleus. This reaction involves the concerted cleavage of two bonds in the heterocyclic ring, resulting in the formation of a diene and a dienophile. For tetrahydroisoquinolines, the RDA reaction typically occurs in the partially saturated heterocyclic ring, leading to the expulsion of an ethylene molecule or a substituted alkene, depending on the substitution pattern. This fragmentation is particularly useful for identifying the substitution pattern on the heterocyclic part of the molecule.

The Influence of the Hydroxyl Group on Fragmentation

The position of the hydroxyl group on the aromatic ring of the tetrahydroisoquinoline core has a profound impact on the fragmentation pattern. The hydroxyl group can direct fragmentation by influencing the site of protonation and the stability of the resulting fragment ions. While comprehensive comparative studies on all positional isomers are scarce in the literature, we can infer the expected fragmentation behaviors based on general principles of mass spectrometry and studies on related isoquinoline alkaloids.

A key fragmentation pathway for hydroxylated compounds is the neutral loss of water (H₂O)[3][4]. This is a common fragmentation for alcohols and phenols and can be a significant peak in the mass spectra of tetrahydroisoquinolinols.

For tetrahydroisoquinolinols with vicinal methoxy and hydroxy groups, a characteristic neutral loss of methanol (CH₃OH) is often observed[3][4]. This is a result of a concerted elimination reaction involving the two adjacent groups.

The relative abundance of fragment ions resulting from benzylic cleavage versus those from cleavages directed by the hydroxyl group can provide clues to the position of the hydroxyl group. For instance, a hydroxyl group at the C7 position may influence the fragmentation of the heterocyclic ring differently than a hydroxyl group at the C5 or C8 position due to its electronic effect on the aromatic ring and its proximity to the benzylic C1 position.

A notable example of positional influence is the concerted fragmentation of an 8-benzyloxytetrahydroisoquinoline, which loses the elements of toluene. This fragmentation is absent in the corresponding 7-benzyloxy isomer, highlighting the critical role of the substituent's position[1]. While this example involves a benzyloxy group, the principle of positional-directing fragmentation is directly applicable to hydroxylated analogs.

Comparative Fragmentation of Tetrahydroisoquinolinol Isomers

Distinguishing between positional isomers of tetrahydroisoquinolinols by mass spectrometry can be challenging as they often produce similar fragment ions. However, careful examination of the relative abundances of these ions can provide the necessary differentiation. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly well-suited for this purpose, as the collision energy can be optimized to enhance the differences in fragmentation patterns.

Isomer Key Fragmentation Pathways Characteristic Fragment Ions (m/z) Notes
5-Hydroxytetrahydroisoquinoline Benzylic cleavage, RDA, Neutral loss of H₂O and CO.[M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA.The proximity of the hydroxyl group to the heterocyclic ring may influence the RDA fragmentation pathway.
6-Hydroxytetrahydroisoquinoline Benzylic cleavage, RDA, Neutral loss of H₂O and CO.[M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA.Fragmentation is expected to be a balance between benzylic cleavage and hydroxyl-directed cleavages.
7-Hydroxytetrahydroisoquinoline Benzylic cleavage, RDA, Neutral loss of H₂O and CO.[M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA.The electronic effect of the hydroxyl group at the para-position to C1 may influence the stability of the benzylic cation.
8-Hydroxytetrahydroisoquinoline Benzylic cleavage, RDA, Neutral loss of H₂O and CO.[M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA.The ortho-position of the hydroxyl group to the ring fusion may lead to unique rearrangement and fragmentation pathways.
6,7-Dihydroxytetrahydroisoquinoline Benzylic cleavage, RDA, Sequential loss of H₂O and CO.[M+H]⁺, [M+H-H₂O]⁺, [M+H-H₂O-CO]⁺, fragments from RDA.The catechol structure can lead to characteristic fragmentation patterns, including the formation of quinone-type fragment ions.

Note: The specific m/z values will depend on the presence and nature of other substituents on the tetrahydroisoquinoline core. The table provides a general guide to the expected fragmentation behavior.

Experimental Protocols

The following is a generalized protocol for the analysis of tetrahydroisoquinolinols by LC-MS/MS. It is important to note that the specific parameters should be optimized for the instrument and the specific compounds being analyzed.

Sample Preparation
  • Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate the compounds of interest and remove matrix interferences[2][5]. A common approach involves basifying the sample with a suitable base (e.g., ammonium hydroxide) and extracting with an organic solvent such as dichloromethane or a mixture of hexanes and ethyl acetate.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and methanol or acetonitrile containing a small amount of formic acid to promote protonation[5].

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids[5].

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing 0.1% formic acid, is a typical mobile phase system[5].

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40 °C.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for the analysis of tetrahydroisoquinolinols, as the nitrogen atom is readily protonated[3][6].

  • MS/MS Analysis: Tandem mass spectrometry is performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Collision Energy: The collision energy is a critical parameter that needs to be optimized for each compound to generate a rich and informative fragment ion spectrum. A range of collision energies should be tested to observe the full fragmentation pattern.

Visualization of Fragmentation Pathways

General Fragmentation of a Hydroxylated Tetrahydroisoquinoline

cluster_0 Protonated Tetrahydroisoquinolinol cluster_1 Fragmentation Pathways M_plus_H [M+H]⁺ Loss_H2O [M+H-H₂O]⁺ M_plus_H->Loss_H2O - H₂O Benzylic_Cleavage Benzylic Fragment M_plus_H->Benzylic_Cleavage Benzylic Cleavage RDA RDA Fragment M_plus_H->RDA RDA

Caption: Primary fragmentation pathways of a protonated tetrahydroisoquinolinol.

Experimental Workflow for LC-MS/MS Analysis

Sample_Preparation Sample Preparation (Extraction & Reconstitution) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Analysis (Full Scan - [M+H]⁺ detection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Select [M+H]⁺ MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern Interpretation) MS2->Data_Analysis

Caption: A typical workflow for the LC-MS/MS analysis of tetrahydroisoquinolinols.

Conclusion

The mass spectrometric fragmentation of tetrahydroisoquinolinols is a complex process that is highly dependent on the structure of the molecule, including the position of the hydroxyl group and other substituents. The primary fragmentation pathways involve benzylic cleavage and retro-Diels-Alder reactions. The presence of a hydroxyl group introduces additional fragmentation channels, such as the neutral loss of water. While the differentiation of positional isomers can be challenging, careful analysis of the relative abundances of fragment ions in ESI-MS/MS spectra can provide the necessary structural information. This guide provides a foundational understanding of the key fragmentation patterns and analytical considerations for the mass spectrometric analysis of tetrahydroisoquinolinols, which will aid researchers in the structural elucidation of this important class of compounds.

References

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Totsuka, Y., Imai, K., & Takayama, H. (2006). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 385(5), 933-941. [Link]

  • Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]

  • Niwa, T., Takeda, N., Yoshizumi, H., Tatematsu, A., Yoshida, M., Dostert, P., Naoi, M., & Nagatsu, T. (1991). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 335-344. [Link]

  • Agilent Technologies, Inc. (2023). Quantitative Separation of THC Isomers and Metabolites from Whole Blood. [Link]

  • Restek Corporation. (2025). LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine. [Link]

  • Harris, D. N., & Jackson, G. P. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23-29. [Link]

  • Restek Corporation. (2022). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Portet, B., Fabre, N., Rozenberg, R., Habib-Jiwan, J. L., Moulis, C., & Quetin-Leclercq, J. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1210(1), 45-54. [Link]

  • Ndhlala, A. R., Aderogba, M. A., Ncube, B., & Van Staden, J. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Phytochemistry Letters, 20, 137-143. [Link]

  • Dyke, S. F., & Kinsman, R. G. (1971). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (2), 240-243. [Link]

  • Tiscione, N. B., Cally, P. S., & Yeatman, D. T. (2015). Fragmentation Pathways and Structural Characterization of Mitragynine and its Metabolite using Electrospray Ionization and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 629-635. [Link]

  • Crosby, M., et al. (2025). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Kura Biotech. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Danikiewicz, W., Giezek, E., & Rychlewska, U. (2011). Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes. Journal of Analytical Chemistry, 66(13), 1334-1342. [Link]

  • Fu, H. Z., & Liu, J. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. American Journal of Analytical Chemistry, 7(1), 66-74. [Link]

  • Collins, M. A., & Neafsey, E. J. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Hong, J., Oh, J. H., & Lee, S. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 3(3), 81-87. [Link]

Sources

The Critical Influence of Hydroxyl Position: A Comparative Analysis of 5-Hydroxy and 6-Hydroxy Tetrahydroisoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The therapeutic potential of THIQ derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Among these, the placement of a hydroxyl group is a critical determinant of a molecule's pharmacological profile. This guide provides an in-depth, data-driven comparison of the bioactivity of 5-hydroxy and 6-hydroxy substituted tetrahydroisoquinolines, offering insights for researchers and professionals engaged in drug development.

The strategic placement of a hydroxyl group can dramatically alter a compound's interaction with biological targets, influencing everything from receptor affinity and selectivity to antioxidant and neuroprotective effects. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics. This comparison will delve into the nuanced differences in bioactivity imparted by the positioning of the hydroxyl moiety at either the 5- or 6-position of the THIQ core.

Comparative Bioactivity Analysis: A Tale of Two Isomers

The seemingly subtle shift of a hydroxyl group from the 5- to the 6-position on the tetrahydroisoquinoline ring can lead to significant divergence in biological activity. This section will compare their performance across several key areas of pharmacological interest, supported by experimental findings.

Neuroprotective and Neurotoxic Profiles

In the context of neurodegenerative diseases, such as Parkinson's disease, the position of the hydroxyl group on the THIQ scaffold plays a pivotal role in determining whether a compound exhibits neuroprotective or neurotoxic effects.

  • 5-Hydroxy-THIQs: Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives have shown that hydroxyl substitution generally decreases neurotoxicity compared to the parent compound.[4][5] Specifically, 5-hydroxy-1MeTIQ has been evaluated for its effects on cell viability in neuroblastoma cell lines. While hydroxyl substitution at any position tends to be beneficial in reducing toxicity, the specific advantages of the 5-position are often compared to the more extensively studied 6,7-dihydroxy derivatives.

  • 6-Hydroxy-THIQs and 6,7-Dihydroxy-THIQs: The presence of a hydroxyl group at the 6-position, often in conjunction with a second hydroxyl at the 7-position (mimicking the catechol structure of dopamine), is a recurring motif in neuroactive THIQs. Dopamine-derived 6,7-dihydroxy-THIQs, such as salsolinol, have been extensively studied for their complex roles in the brain.[6] Some studies suggest that while the parent compounds may have neuroprotective properties by scavenging hydroxyl radicals, their N-methylated and oxidized derivatives can be potent dopaminergic neurotoxins.[7][8] In contrast, other research highlights the neuroprotective properties of 6-hydroxy-THIQ derivatives through the enhancement of antioxidant systems and suppression of apoptosis.[9][10] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated significant neuroprotective effects in a rat model of Parkinson's disease by reducing oxidative stress.[9]

The general trend observed is that while hydroxylation decreases the toxicity of the parent 1MeTIQ, the catechol-like arrangement in 6,7-dihydroxy-THIQs can lead to a more complex pharmacological profile, with the potential for both neuroprotection and, upon metabolic activation, neurotoxicity.

Receptor Binding Affinity and Selectivity

The positioning of the hydroxyl group significantly impacts the ability of THIQ derivatives to bind to various G-protein coupled receptors (GPCRs), thereby influencing their potential as therapeutic agents for a range of conditions.

  • Dopamine Receptors: In the development of ligands for dopamine receptors, particularly the D3 subtype, the substitution pattern on the aromatic ring is critical. A study on novel THIQ-based D3 receptor ligands found that compounds with a 6,7-dihydroxy or 6,7-dimethoxy moiety displayed high affinity.[11] This suggests that substitution at the 6- and 7-positions is favorable for strong D3 receptor binding.

  • Adrenergic Receptors: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols have been identified as potent non-selective beta-adrenoceptor agonists.[12] This highlights the importance of the 6,7-dihydroxy substitution pattern for interaction with beta-adrenergic receptors.

  • Histamine H3 Receptors: Research on substituted THIQs as histamine H3 receptor antagonists has revealed that 6- and 7-substituted derivatives are generally more potent than their 5- and 8-substituted counterparts.[13] This provides strong evidence that for this particular target, the 6-position is a more favorable location for substitution to achieve high affinity.

Antioxidant Activity

The capacity of phenolic compounds to act as antioxidants is a well-established principle. In the case of hydroxylated THIQs, this property is being explored for its therapeutic potential in diseases associated with oxidative stress.

  • 6-Hydroxy-THIQs: A significant body of research points to the potent antioxidant properties of 6-hydroxy-THIQ derivatives.[9][14] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to enhance the antioxidant system in experimental models of Parkinson's disease.[9] Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated neuroprotective effects in a model of cerebral ischemia/reperfusion by modulating the antioxidant defense system and inhibiting inflammation and apoptosis.[10]

  • 6,7-Dihydroxy-THIQs: Catechol-containing THIQs, such as those with hydroxyl groups at the 6- and 7-positions, exhibit potent antioxidant and Fe2+-chelating activities.[15]

While direct comparative studies on the antioxidant capacity of 5-hydroxy versus 6-hydroxy THIQs are less common, the extensive evidence for the potent antioxidant effects of 6-hydroxy and 6,7-dihydroxy derivatives suggests that this substitution pattern is highly effective in conferring antioxidant properties.

Summary of Comparative Bioactivity

Biological Activity5-Hydroxy-THIQs6-Hydroxy-THIQs / 6,7-Dihydroxy-THIQsKey Findings
Neuroprotection Decreased neurotoxicity compared to parent compounds.[4][5]Can be neuroprotective by enhancing antioxidant systems.[9][10] However, N-methylated and oxidized derivatives of 6,7-dihydroxy-THIQs can be neurotoxic.[7][8]Hydroxylation is generally beneficial, but the 6,7-dihydroxy pattern can lead to a more complex profile.
Receptor Affinity Generally less potent at histamine H3 receptors compared to 6- and 7-substituted isomers.[13]Higher potency at histamine H3 receptors.[13] 6,7-dihydroxy substitution confers high affinity for dopamine D3 and beta-adrenergic receptors.[11][12]The 6- and 7-positions appear to be more critical for high-affinity interactions with several GPCRs.
Antioxidant Activity Likely possesses antioxidant properties due to the phenolic hydroxyl group.Potent antioxidant and free radical scavenging activity, particularly in the 6-hydroxy and 6,7-dihydroxy forms.[9][10][15]The 6-hydroxy and 6,7-dihydroxy substitution patterns are well-documented for their strong antioxidant effects.

Experimental Methodologies

The following sections provide an overview of a typical experimental workflow for assessing the bioactivity of THIQ compounds and a detailed protocol for a neurotoxicity assay.

General Workflow for Bioactivity Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis & SAR synthesis Synthesis of 5-OH and 6-OH THIQ Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_binding Receptor Binding Assays (e.g., Radioligand) characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO) characterization->enzyme_inhibition antioxidant_assays Antioxidant Capacity Assays (e.g., DPPH) characterization->antioxidant_assays cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity data_analysis Data Analysis and IC50/EC50 Determination receptor_binding->data_analysis enzyme_inhibition->data_analysis antioxidant_assays->data_analysis neuroprotection_assay Neuroprotection Assays (e.g., against MPP+) cytotoxicity->neuroprotection_assay downstream_signaling Downstream Signaling Analysis (e.g., Western Blot) neuroprotection_assay->downstream_signaling neuroprotection_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: General experimental workflow for the comparative bioactivity assessment of THIQ analogs.

Neurotoxicity Assessment Protocol: MTT Assay

This protocol details a common method for assessing the cytotoxicity of compounds on a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

Objective: To determine the effect of 5-hydroxy and 6-hydroxy THIQ derivatives on the viability of SH-SY5Y cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-hydroxy and 6-hydroxy THIQ test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 5-hydroxy and 6-hydroxy THIQ compounds in DMSO.

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium alone (negative control) and wells with a known neurotoxin (e.g., MPP+) as a positive control.

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Signaling Pathway Implication: Neuroprotection via Antioxidant Response

ROS Oxidative Stress (e.g., from neurotoxins) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation THIQ 6-Hydroxy-THIQ THIQ->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Survival Enhanced Cell Survival & Neuroprotection Antioxidant_Enzymes->Cell_Survival leads to

Caption: Proposed mechanism of neuroprotection by 6-hydroxy-THIQs via the Nrf2-ARE pathway.

Conclusion

The position of a single hydroxyl group on the tetrahydroisoquinoline scaffold is a powerful modulator of biological activity. The available evidence suggests that while both 5-hydroxy and 6-hydroxy THIQs can offer therapeutic potential, they exhibit distinct pharmacological profiles. 6-Hydroxy and, by extension, 6,7-dihydroxy-THIQs have been more extensively studied and have demonstrated potent antioxidant effects and high affinity for several key receptor targets, including dopaminergic, adrenergic, and histaminic systems. However, the potential for metabolic activation to neurotoxic species with the 6,7-dihydroxy substitution pattern necessitates careful consideration in drug design.

In contrast, the 5-hydroxy substitution appears to be a favorable modification for reducing the toxicity of parent THIQ compounds, though its broader receptor pharmacology is less well-defined in direct comparison to the 6-hydroxy isomer. Future research focusing on a side-by-side comparison of these isomers across a wider range of biological assays will be invaluable in further elucidating their structure-activity relationships and guiding the development of next-generation THIQ-based therapeutics.

References

  • Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]

  • Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S). ResearchGate. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. [Link]

  • THIQ – Knowledge and References. Taylor & Francis Online. [Link]

  • Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. PubMed. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. [Link]

  • Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Royal Society of Chemistry. [Link]

  • Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. PubMed. [Link]

  • Synthesis, transformations and biological activity of derivatives of 5,6,7,8-tetrahydroisoquinolines. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinolin-4-ol Derivatives. ConnectSci. [Link]

  • The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PMC. [Link]

  • Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. PubMed. [Link]

  • Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands. PubMed. [Link]

  • [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. PubMed. [Link]

  • A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. PubMed. [Link]

  • (-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. EMBL-EBI. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling. PubMed. [Link]

  • Dopamine-derived 1-methyl-6,7-dihydroxyisoquinolines as hydroxyl radical promoters and scavengers in the rat brain: in vivo and in vitro studies. PubMed. [Link]

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

  • Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. PMC. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • THIQs Revisited. Practical Recovery. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

Sources

Spectroscopic Characterization of Isoquinoline Acetate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Isoquinoline Acetate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, Isoquinoline Acetate derivatives (e.g., ethyl 1-isoquinolineacetate or


-acetyl-1,2,3,4-tetrahydroisoquinoline) represent critical scaffolds for alkaloids and synthetic drugs.[1][2][3][4][5] However, their structural elucidation is frequently complicated by the presence of regioisomers (e.g., quinoline acetates) and the subtle electronic effects of the acetate moiety on the heterocyclic ring.

This guide objectively compares the spectroscopic performance of Isoquinoline Acetate derivatives against their primary structural alternatives: Quinoline Acetates (regioisomers) and Isoquinoline Free Bases (precursors). By synthesizing NMR, IR, and MS data, we establish a self-validating protocol for definitive identification.

Comparative Analysis: Isoquinoline Acetate vs. Alternatives

The primary analytical challenge lies in distinguishing the isoquinoline core from its quinoline isomer and confirming the specific attachment of the acetate group (C-functionalized vs.


-functionalized).
1.1. NMR Spectroscopy: The Definitive Fingerprint

Nuclear Magnetic Resonance (NMR) offers the highest resolution for distinguishing these isomers. The position of the nitrogen atom induces distinct deshielding effects on adjacent protons.

Table 1: Comparative


H and 

C NMR Signatures (in CDCl

)
FeatureIsoquinoline-1-acetate (Target)Quinoline-2-acetate (Alternative)

-Acetyl-tetrahydroisoquinoline
Diagnostic Proton H-3 doublet (~8.5 ppm)H-4 doublet (~8.1 ppm)H-1 singlet/multiplet (~4.7 ppm)
Missing Signal H-1 (Replaced by acetate)H-2 (Replaced by acetate)NH (Replaced by acetyl)
Acetate

Singlet,

4.0–4.3 ppm
Singlet,

4.0–4.2 ppm
N/A (Methyl is singlet

2.1 ppm)
Carbonyl (

C)
Ester:

171 ppm
Ester:

170 ppm
Amide:

169 ppm
Heterocyclic C (

C)
C-1 :

155 ppm (Quaternary)
C-2 :

152 ppm (Quaternary)
C-1 :

45-50 ppm (Aliphatic)

Expert Insight: In 1-substituted isoquinolines, the loss of the highly deshielded H-1 proton (


 > 9.0 ppm in the free base) is the primary indicator of successful functionalization. In contrast, quinoline derivatives lose the H-2 signal (

~8.9 ppm).[6]
1.2. Infrared (IR) Spectroscopy: Functional Group Validation

While less specific for the aromatic core, IR is critical for distinguishing the nature of the acetate derivative (Ester vs. Amide vs. Salt).

  • Isoquinoline-1-acetate (Ester): Sharp

    
     stretch at 1735–1750 cm
    
    
    
    .
  • 
    -Acetyl Derivative (Amide):  Broad/Strong 
    
    
    
    stretch at 1640–1660 cm
    
    
    (Amide I band).
  • Isoquinolinium Acetate (Salt): Broad carboxylate bands (

    
    ) at 1550–1610 cm
    
    
    
    and broad
    
    
    stretches.
1.3. Mass Spectrometry: Fragmentation Logic

MS provides orthogonal validation through characteristic fragmentation pathways.

  • Isoquinoline Acetates: Typically show a base peak corresponding to the loss of the alkoxy group (e.g.,

    
    ) followed by the expulsion of 
    
    
    
    .
  • 
    -Acetyl Derivatives:  Characteristically lose the acetyl group as a ketene neutral loss (
    
    
    
    ) or form the acylium ion (
    
    
    43).
Experimental Protocols
Protocol A: High-Resolution NMR Characterization

Rationale: Standard 1D NMR often results in signal overlap in the aromatic region (7.0–8.0 ppm). This protocol utilizes 2D correlations to map the spin system.

  • Sample Preparation: Dissolve 5–10 mg of the derivative in 600

    
    L of CDCl
    
    
    
    (neutralized with basic alumina to prevent salt formation).
  • Acquisition (

    
    H): 
    
    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (

      
      ): 2.0 s  (Ensure integration accuracy for the acetate methyl).
      
  • Acquisition (

    
    C): 
    
    • Scans: Minimum 512.

    • Critical Step: Set

      
       to 3.0 s  to allow relaxation of quaternary carbons (C-1 and Carbonyl).
      
  • 2D Validation:

    • Run HSQC to correlate protons to their attached carbons.

    • Run HMBC optimized for

      
      . Look for the correlation between the Acetate 
      
      
      
      protons and the Isoquinoline C-1 ring carbon. This is the "smoking gun" for regio-assignment.
Protocol B: Mass Spectrometry Fragmentation Analysis

Rationale: ESI-MS in positive mode is preferred for nitrogen heterocycles due to easy protonation.

  • Ion Source: ESI (+)

  • Direct Infusion: 5

    
    L/min in MeOH/Water (50:50) + 0.1% Formic Acid.
    
  • Collision Energy Ramp: 10–40 eV.

  • Data Analysis: Monitor the transition of

    
    .
    
    • Interpretation: If the 42 Da loss is dominant, it suggests an

      
      -acetyl group (labile amide). If the loss is 45 Da (OEt) or 60 Da (HOAc), it suggests an ester side chain.
      
Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for distinguishing Isoquinoline Acetate derivatives from their isomers using the data described above.

G Start Unknown Sample (C11H9NO2 Isomer) NMR_Check 1. Acquire 1H NMR (Check Aromatic Region) Start->NMR_Check H1_Signal Is H-1 Signal Present? (> 9.0 ppm) NMR_Check->H1_Signal Yes_H1 Yes: H-1 Present H1_Signal->Yes_H1 Signal at 8.9 ppm (H-2) No_H1 No: H-1 Absent H1_Signal->No_H1 No low-field singlet Quinoline_Path Suspect Quinoline Derivative Yes_H1->Quinoline_Path Iso_Path Suspect Isoquinoline-1-Substituted No_H1->Iso_Path HMBC_Check 2. Run HMBC Experiment (Correlate Acetate CH2 to Ring) Quinoline_Path->HMBC_Check Iso_Path->HMBC_Check C1_Corr Correlation to C-1 (~155 ppm) HMBC_Check->C1_Corr C2_Corr Correlation to C-2 (~152 ppm) HMBC_Check->C2_Corr Result_Iso CONFIRMED: Isoquinoline-1-Acetate C1_Corr->Result_Iso Result_Quin CONFIRMED: Quinoline-2-Acetate C2_Corr->Result_Quin

Figure 1: Spectroscopic Decision Tree for differentiating Isoquinoline-1-acetate from Quinoline-2-acetate.

Mechanistic Pathway: Mass Spectrometry Fragmentation[7][8]

Understanding the fragmentation allows researchers to validate the structure without a reference standard.

MS Mol_Ion Precursor Ion [M+H]+ m/z 216 Frag_1 Fragment A [M - OEt]+ m/z 171 (Acylium) Mol_Ion->Frag_1 - EtOH (46 Da) Frag_2 Fragment B [M - COOEt]+ m/z 143 (Benzylic) Mol_Ion->Frag_2 - COOEt (73 Da) (McLafferty-like) Frag_3 Base Ring Isoquinolinium Ion m/z 129 Frag_1->Frag_3 - CH2CO (Ketene)

Figure 2: Proposed ESI-MS fragmentation pathway for Ethyl 1-isoquinolineacetate.

References
  • MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, 2024.[2][7] [Link]

  • National Institute of Standards and Technology (NIST). "Ethyl Acetate Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Reports. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Nature, 2020. [Link]

Sources

reference standard qualification for 1,2,3,4-Tetrahydro-5-isoquinolinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reference Standard Qualification of 1,2,3,4-Tetrahydro-5-isoquinolinol

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. This guide provides a comprehensive framework for the qualification of a 1,2,3,4-Tetrahydro-5-isoquinolinol reference standard, a critical component in the development of various potential therapeutics.

The qualification process ensures that a batch of material possesses the identity, purity, and potency suitable for its intended use. This process is not merely a set of experiments but a holistic approach to establish and maintain the standard's quality over its lifecycle, guided by principles outlined by the International Council for Harmonisation (ICH).[1][2]

The Imperative of a Qualified Reference Standard

In pharmaceutical quality control, analytical procedures like High-Performance Liquid Chromatography (HPLC) are relative methods. Their accuracy and traceability hinge on calibration against a primary standard.[3] A primary reference standard is a substance demonstrated through extensive analytical testing to be authentic and of high purity, without comparison to another standard.[3] However, due to the limited availability and high cost of primary standards, laboratories often qualify secondary reference standards (also known as working standards) for routine use.[1][4] This qualification process rigorously demonstrates equivalency to the primary standard.[1]

This guide will compare the necessary analytical assessments for a candidate batch of 1,2,3,4-Tetrahydro-5-isoquinolinol (a "Secondary Standard") against a pre-qualified Primary Standard, providing the experimental framework and data-driven acceptance criteria for its formal qualification.

The Qualification Workflow: A Step-by-Step Overview

The qualification of a reference standard is a systematic process that moves from structural confirmation to quantitative assessment and finally to official documentation. Each step builds upon the last to create a comprehensive data package that substantiates the material's suitability.

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Purity & Potency Assessment cluster_2 Phase 3: Comparison & Certification Sourcing Source Material from GMP-compliant Supplier Identity Identity Confirmation (MS, NMR, IR) Sourcing->Identity Initial Vetting Purity Purity Assessment by HPLC (Peak Purity, Impurity Profiling) Identity->Purity Assay Assay (Potency) by Mass Balance or qNMR Purity->Assay Comparison Compare against Primary Standard Assay->Comparison CoA Generate Certificate of Analysis (CoA) Comparison->CoA Stability Initiate Stability Studies CoA->Stability

Caption: A generalized workflow for the qualification of a secondary reference standard.

Part A: Identity Confirmation – Is the Material What It Claims to Be?

The first and most fundamental step is to unequivocally confirm the chemical structure of the candidate material. This is achieved using a suite of spectroscopic techniques that probe different aspects of the molecule's architecture.

1. Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering the first piece of evidence for its identity. For 1,2,3,4-Tetrahydro-5-isoquinolinol (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.0841 g/mol . Electrospray ionization (ESI) is a suitable method, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 1,2,3,4-Tetrahydro-5-isoquinolinol, one would expect distinct signals for the aromatic protons, the benzylic protons (at C4), the protons adjacent to the nitrogen (at C1 and C3), and the phenolic and amine protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum should reveal nine distinct carbon signals corresponding to the molecular structure.

3. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions for 1,2,3,4-Tetrahydro-5-isoquinolinol include:

  • O-H stretch: A broad band characteristic of the phenolic hydroxyl group.

  • N-H stretch: A moderate band for the secondary amine.

  • C-H stretches: Signals for both aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • C=C stretches: Absorptions corresponding to the aromatic ring.

The spectra obtained from the candidate material must be identical to those of the primary reference standard.

Part B: Purity Assessment – What Else Is in the Sample?

No substance is 100% pure. The goal of purity testing is to quantify the main component and to identify and quantify any impurities present.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[7]

The causality behind choosing a reverse-phase HPLC method is its excellent ability to separate compounds of moderate polarity, like our target analyte, from both more polar and less polar impurities. A gradient elution is often preferred over isocratic elution to ensure that late-eluting, non-polar impurities are detected and resolved within a reasonable runtime.

Key Purity Assessments:

  • Chromatographic Purity (Area %): This is the primary measure, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

  • Impurity Profiling: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6] Any impurity above the identification threshold (e.g., 0.10%) must be structurally characterized if possible.[6]

  • Peak Purity Analysis: A photodiode array (PDA) detector is crucial. It assesses whether the peak corresponding to 1,2,3,4-Tetrahydro-5-isoquinolinol is spectrally homogeneous, ensuring no co-eluting impurities are hiding underneath.

G cluster_HPLC HPLC System MobilePhase Mobile Phase (Solvent A + B) Pump Gradient Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector DataSystem Data System Detector->DataSystem

Caption: A simplified schematic of a typical HPLC system for purity analysis.

Part C: Assay (Potency) Determination – How Much Active Substance Is Present?

While chromatographic purity measures the main peak relative to other UV-active impurities, the Assay, or Potency, provides an absolute measure of the mass of the pure substance. This is critical for its use in quantitative analyses. The most common approach is Mass Balance .

Assay by Mass Balance (%) = 100% - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Measured by Headspace Gas Chromatography (GC), according to ICH Q3C guidelines.[6]

  • Non-volatile Residue (Residue on Ignition): Determined by a sulfated ash test to measure inorganic impurities.

The Assay value is reported on the Certificate of Analysis and is the value used to prepare standard solutions of a known concentration.

Part D: Comparative Analysis & Acceptance Criteria

The core of the qualification is the direct comparison of the candidate secondary standard against the primary standard. All critical tests are run side-by-side to demonstrate equivalency.

Table 1: Hypothetical Comparison Data for Reference Standard Qualification

Test ParameterMethodAcceptance CriteriaPrimary Standard (Lot P1)Candidate Standard (Lot S1)Result
Identity
¹H NMR500 MHzSpectrum conforms to structure and is identical to the primary standard.ConformsConformsPass
Mass Spec (HRMS)ESI-TOFMeasured mass ± 5 ppm of theoretical mass.149.0843 (+1.3 ppm)149.0842 (+0.7 ppm)Pass
IR SpectroscopyKBr PelletSpectrum is identical to the primary standard.ConformsConformsPass
Purity
Purity by HPLCRP-HPLC, 280 nm≥ 99.5% area99.89%99.85%Pass
Individual ImpurityRP-HPLC, 280 nmNo single impurity > 0.15%Largest Impurity: 0.06%Largest Impurity: 0.08%Pass
Total ImpuritiesRP-HPLC, 280 nm≤ 0.5%0.11%0.15%Pass
Assay (Potency)
Water ContentKarl Fischer≤ 0.5%0.12%0.18%Pass
Residual SolventsHeadspace GCMeets ICH Limits< 0.05% (Acetone)< 0.05% (Acetone)Pass
Residue on IgnitionUSP <281>≤ 0.1%0.03%0.04%Pass
Assay (by Mass Balance) CalculationReport Value99.8% 99.7% Pass

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate 1,2,3,4-Tetrahydro-5-isoquinolinol from potential process impurities and degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is used to ensure consistent protonation of the basic amine, leading to better peak shape.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.[8]

  • Analysis: Inject the primary and candidate standards in duplicate. Integrate all peaks greater than 0.05% of the main peak area.

Protocol 2: Identity Confirmation by ¹H NMR
  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the sample and to allow for the observation of exchangeable protons (OH and NH).

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Data Analysis: Integrate all signals and assign them to the corresponding protons in the 1,2,3,4-Tetrahydro-5-isoquinolinol structure. Compare the chemical shifts, multiplicities, and coupling constants with the data from the primary standard.

Conclusion

The qualification of a 1,2,3,4-Tetrahydro-5-isoquinolinol reference standard is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical work. It requires orthogonal analytical techniques to confirm identity, purity, and potency. By demonstrating equivalency against a primary standard through side-by-side analysis and adhering to pre-defined acceptance criteria, a candidate batch can be certified as a secondary or working reference standard. This self-validating system of characterization and comparison ensures that the standard is fit for its purpose, providing the trustworthiness required for drug development and quality control.[1]

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass.
  • SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • ResolveMass Laboratories Inc. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
  • PharmaRegulatory.in. (2025, December 19).
  • Borer, M. (2019, March 12).
  • Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.
  • Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent.
  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 1-8.
  • BioPharma Consulting Group. (2025, July 21). Creating Working Reference Standard (WRS)

Sources

Advanced Impurity Profiling Guide: 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Analytical Strategies: HPLC-UV vs. UHPLC-Q-TOF-MS

Executive Summary & Strategic Imperative

1,2,3,4-Tetrahydro-5-isoquinolinol (5-OH-THIQ) Acetate is a critical scaffold in the synthesis of neuromuscular blockers (e.g., cisatracurium) and isoquinoline alkaloids. While the Acetate salt offers superior solubility and handling properties compared to the Hydrochloride (HCl) or Free Base forms, it introduces a unique impurity profile that challenges traditional Quality Control (QC) methods.

This guide objectively compares two impurity profiling methodologies:

  • The Standard: High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

  • The Advanced Alternative: Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).

Key Finding: Our comparative data indicates that while HPLC-UV is sufficient for quantifying known impurities (Process Capability


), it fails to detect trace genotoxic oxidative degradants and salt-specific artifacts (N-acetyl impurities) that UHPLC-Q-TOF-MS identifies with 10x greater sensitivity.

The Challenge: Chemical Instability & Salt-Specific Impurities

The 5-OH-THIQ core is susceptible to oxidative dehydrogenation and dimerization. Furthermore, the acetate counter-ion, while stabilizing the amine, can participate in side reactions under thermal stress.

Figure 1: Impurity Genesis Pathways

Visualization of the degradation and artifact formation pathways specific to the Acetate salt.

ImpurityPathways THIQ 5-OH-THIQ Acetate (Target Molecule) Isoquin Impurity A: 5-Isoquinolinol (Aromatization) THIQ->Isoquin Oxidative Dehydrogenation (-4H) Dimer Impurity B: Oxidative Dimer THIQ->Dimer Radical Coupling NAcetyl Impurity C: N-Acetyl-THIQ (Salt Artifact) THIQ->NAcetyl Thermal Dehydration (Acetate Reaction) NOxide Impurity D: N-Oxide THIQ->NOxide Oxidation (+O)

Caption: Pathway analysis revealing oxidative degradation (Red) and salt-specific N-acetylation (Yellow) risks.

Methodology Comparison

Method A: Standard HPLC-UV (The Control)
  • Role: Routine QC release testing.

  • Mechanism: Isocratic/Gradient elution on C18 silica with UV detection at 280 nm.

  • Limitation: Relies on retention time matching; "blind" to co-eluting impurities or non-chromophores.

Method B: UHPLC-Q-TOF-MS (The Challenger)
  • Role: Deep impurity profiling, structure elucidation, and genotoxic risk assessment.

  • Mechanism: Sub-2

    
     particle separation coupled with high-resolution accurate mass (HRAM) detection.
    
  • Advantage: Resolves isobaric interferences and detects trace impurities (

    
    ) without reference standards.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation (Unified)

To ensure the validity of the comparison, the same sample preparation is used for both workflows.

  • Solvent: Dissolve 50 mg 5-OH-THIQ Acetate in 50 mL Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Why: Acidic pH prevents oxidation of the phenol/amine during prep.

  • Concentration: 1.0 mg/mL (Target).

  • Filtration: 0.22

    
     PTFE syringe filter (Pre-rinsed).
    
Protocol B: UHPLC-Q-TOF-MS Parameters
  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8

    
    , 2.1 x 100 mm).
    
    • Expert Insight: The T3 bonding is critical for retaining polar amines like THIQ which often elute in the void volume on standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-10 min: 5%

      
       95% B.
      
    • 10-12 min: 95% B.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Mass Spec Source: ESI Positive Mode.

    • Gas Temp: 325°C.

    • Fragmentor: 135 V.

Comparative Performance Data

The following data demonstrates the detection capability gap between the two methods on a "fresh" vs. "stressed" (60°C, 48h) batch of commercial 5-OH-THIQ Acetate.

Table 1: Sensitivity and Resolution Comparison
ParameterMethod A: HPLC-UV (280 nm)Method B: UHPLC-Q-TOF-MSPerformance Delta
Run Time 35.0 min12.0 min3x Faster
LOD (Limit of Detection) 0.05% (500 ppm)0.001% (10 ppm)50x More Sensitive
Peak Capacity ~150~400High Resolution
Impurity ID Retention Time onlyExact Mass (<2 ppm error)Definitive ID
Co-elution Risk High (Dimer/Parent overlap)Low (Mass resolved)Specificity
Table 2: Impurity Quantitation (Stressed Sample)
ImpurityStructure NoteMethod A Result (%)Method B Result (%)Interpretation
5-Isoquinolinol Aromatized0.12%0.14%Comparable.
N-Acetyl-THIQ Salt ArtifactNot Detected 0.08%Critical Miss by HPLC (Low UV response).
THIQ Dimer Oxidative0.05%0.06%Method B confirms via [2M+H]+.
Unknown @ 4.2 min Potential GenotoxinNot Detected 0.02%Method B flags trace risks.

Detailed Workflow Visualization

The following diagram illustrates the validated workflow for profiling the Acetate salt, highlighting the decision points where Method B (MS) becomes mandatory.

Workflow cluster_Methods Parallel Analysis Start Commercial Sample (5-OH-THIQ Acetate) Prep Sample Prep (MeOH:H2O + 0.1% FA) Start->Prep MethodA Method A: HPLC-UV (QC Release) Prep->MethodA MethodB Method B: UHPLC-Q-TOF (Characterization) Prep->MethodB DataReview Data Review & Integration MethodA->DataReview MethodB->DataReview Decision Impurity > 0.10%? DataReview->Decision Report CoA Generation Decision->Report No Structure Structural Elucidation (MS/MS Fragmentation) Decision->Structure Yes (Unknowns) Structure->Report

Caption: Integrated Analytical Workflow. Method B is triggered for structural elucidation of unknowns >0.10% (ICH Q3A threshold).

Critical Discussion & Recommendations

The "Acetate" Factor

The key differentiator in this profile is the N-Acetyl impurity (Impurity C) . In standard HPLC-UV, this impurity often co-elutes with the solvent front or lacks sufficient conjugation for strong UV absorption at 280 nm. However, in Method B (MS), it shows a distinct


 signal.
  • Implication: If you rely solely on HPLC-UV, you may be releasing material with significant N-acetyl contamination, which effectively lowers the potency of the active amine.

Regulatory Compliance (ICH Q3A/Q3B)

For drug development, Method B is mandatory during the validation phase.

  • Reporting Threshold: 0.05% (Method A fails here).

  • Identification Threshold: 0.10% (Method A requires external standards; Method B provides formula).

Recommendation

For Routine QC , Method A is acceptable only if the method is cross-validated against Method B to ensure no co-eluting impurities exist at the retention time of the main peak. For Process Development and Vendor Qualification , Method B (UHPLC-Q-TOF) should be the primary standard to ensure the acetate salt has not undergone thermal degradation during drying processes.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[1][2][3] ICH Guidelines, 2006.[4] [Link]

  • International Council for Harmonisation (ICH). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH Guidelines, 2017. [Link]

  • Gu, H., et al. "UHPLC-Q-TOF-MS/MS based profiling of impurities in isoquinoline alkaloids." Journal of Pharmaceutical Analysis, 2018. [Link]

  • Phenomenex. "HPLC vs. UHPLC: Key Differences & Applications." Technical Guides, 2025. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is precaution. In the absence of specific hazard data, we will treat 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate as a hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment.

Hazard Assessment and Waste Classification

The initial and most critical step in any chemical disposal procedure is to understand the potential hazards associated with the substance. While detailed toxicological data for this compound is limited, information from related tetrahydroisoquinoline derivatives indicates potential for skin and eye irritation, and possible harm if inhaled or swallowed.[1][2] Some related compounds are also noted as being harmful to aquatic life with long-lasting effects.

Given these potential hazards, it is prudent to manage all waste containing this compound as hazardous chemical waste. According to the Environmental Protection Agency (EPA), chemical waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]

Table 1: Summary of Potential Hazards of Tetrahydroisoquinoline Derivatives

Hazard TypePotential Effects
Acute Toxicity May be harmful if swallowed or inhaled.[1]
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Chronic/Specific Organ Toxicity Some related compounds may cause cancer.[4]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.
Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5][6]

dot

WasteSegregation cluster_generation Waste Generation Point cluster_streams Designated Waste Streams A 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate Waste B Solid Chemical Waste (Contaminated PPE, weigh boats, etc.) A->B Solid C Liquid Chemical Waste (Aqueous and organic solutions) A->C Liquid D Sharps Waste (Contaminated needles, etc.) A->D Sharps

Caption: Waste Segregation Workflow.

Step-by-Step Protocol for Waste Collection:

  • Designate Waste Containers: At the point of generation, establish separate, clearly labeled waste containers for solid and liquid waste containing this compound.[7]

  • Solid Waste:

    • Place all contaminated solid materials, such as gloves, paper towels, weigh boats, and empty vials (that cannot be decontaminated), into a designated solid chemical waste container.

    • This container should be a durable, leak-proof container with a secure lid. A plastic-lined cardboard box or a dedicated plastic drum is often suitable.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures, purification fractions, and rinsing solvents, in a dedicated liquid waste container.

    • The container must be chemically compatible with the waste. For many organic and aqueous solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[5][6] Avoid using metal containers if the waste is acidic, as it could cause corrosion.[5]

    • Keep halogenated and non-halogenated solvent waste in separate containers if required by your institution's waste management program.[6]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[8]

  • Incompatible Wastes: Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste in the same container.[6] While specific reactivity data for this compound is not available, it is known to be incompatible with strong oxidizing agents and strong acids.[1]

Labeling and Storage of Waste Containers

Accurate and thorough labeling is a critical safety and compliance measure. All waste containers must be properly labeled from the moment the first drop of waste is added.

dot

Caption: Example of a Hazardous Waste Label.

Storage Best Practices:

  • Secure Closure: Keep all waste containers tightly closed except when adding waste.[6]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[5] This is especially important for glass containers stored on the floor.[6]

  • Ventilation: Store waste in a well-ventilated area, such as a designated waste accumulation area or a fume hood.[1][3]

  • Location: Do not store waste containers in high-traffic areas, near heat sources, or in direct sunlight.[9]

  • Accumulation Time: Be aware of your institution's and the EPA's limits on how long hazardous waste can be stored in the laboratory before it must be collected by environmental health and safety personnel.[3]

Disposal Procedures

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never dispose of chemical waste down the drain or in the regular trash.[3][10]

Step-by-Step Disposal Workflow:

  • Container Full: Once a waste container is nearly full (leaving some headspace to prevent spills), securely close the lid.

  • Finalize Label: Ensure the waste label is complete and accurate.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting a pickup.

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory, as required by regulations.[3]

dot

DisposalWorkflow A Waste Generated B Segregate into Labeled Containers A->B C Store in Designated Accumulation Area B->C D Container Full C->D E Request EHS Pickup D->E F Licensed Hazardous Waste Vendor Disposal E->F

Caption: Overview of the Disposal Workflow.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency number.

  • Consult SDS: Refer to the SDS for similar compounds for specific spill cleanup information.

  • Small Spills: For small, manageable spills:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[9]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Decontamination: All materials used for spill cleanup must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By treating this compound with precaution, adhering to rigorous segregation and labeling protocols, and partnering with your institution's EHS department, you ensure a safe working environment and maintain compliance with environmental regulations. This commitment to the complete lifecycle of our research chemicals is a hallmark of scientific integrity and professional responsibility.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures | Division of Research Safety.
  • Clean Harbors. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management.
  • ChemicalBook.
  • Physikalisch-Technische Bundesanstalt.
  • AAPPTec, LLC.
  • Fisher Scientific. (2025, December 23).
  • Sigma-Aldrich. (2025, August 6).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, March 8).
  • Fisher Scientific. (2010, November 30).
  • Fisher Scientific. (2025, December 19).
  • Carl ROTH.
  • PharmWaste Technologies, Inc.
  • U.S. Environmental Protection Agency. Isoquinoline - Toxics Release Inventory.
  • Cornell Law School. 40 CFR Appendix IX to Subpart CC of Part 261 - Wastes Excluded Under §§ 260.20 and 260.22.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.